molecular formula C6H7BrN2O B15315347 4-bromo-1-(oxetan-3-yl)-1H-imidazole

4-bromo-1-(oxetan-3-yl)-1H-imidazole

カタログ番号: B15315347
分子量: 203.04 g/mol
InChIキー: KNNRKTZISMVCTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-(oxetan-3-yl)-1H-imidazole is a brominated imidazole derivative of high interest in medicinal chemistry and anticancer research. The compound features an oxetane ring, a valuable motif known to improve the physicochemical and pharmacokinetic properties of drug candidates. This structure makes it a promising building block for the development of novel therapeutic agents. The core imidazole scaffold is a privileged structure in pharmacology, found in a wide range of bioactive molecules. It is known to interact with various biological targets through multiple mechanisms, including hydrogen bonding, π-π stacking, and metal ion coordination . The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This is particularly valuable in optimizing lead compounds for enhanced potency and selectivity. Preliminary research on closely related analogs suggests potential application in the inhibition of key enzymes like topoisomerases . Such inhibitors can interfere with DNA replication and cell division in cancerous cells. The incorporation of the oxetane ring, as seen in other contexts, may contribute to improved metabolic stability and solubility, making this compound a sophisticated intermediate for designing next-generation targeted therapies . Key Applications: • Medicinal Chemistry: A key intermediate for the synthesis of novel benzimidazole and imidazole-based analogs for biological screening . • Anticancer Research: Used in the development of potential therapeutic agents that may act through enzyme inhibition or DNA interaction mechanisms . • Chemical Biology: Serves as a probe to study protein-ligand interactions and cellular pathways. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines.

特性

分子式

C6H7BrN2O

分子量

203.04 g/mol

IUPAC名

4-bromo-1-(oxetan-3-yl)imidazole

InChI

InChI=1S/C6H7BrN2O/c7-6-1-9(4-8-6)5-2-10-3-5/h1,4-5H,2-3H2

InChIキー

KNNRKTZISMVCTD-UHFFFAOYSA-N

正規SMILES

C1C(CO1)N2C=C(N=C2)Br

製品の起源

United States
Foundational & Exploratory

4-Bromo-1-(oxetan-3-yl)-1H-imidazole: Structural Profiling, Reactivity, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-bromo-1-(oxetan-3-yl)-1H-imidazole , a highly specialized molecular building block engineered for advanced medicinal chemistry and drug discovery.

Executive Summary

In the pursuit of novel therapeutics, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. 4-bromo-1-(oxetan-3-yl)-1H-imidazole (CAS: 2137549-94-9) represents a masterclass in rational building block design[1]. By fusing a highly reactive 4-bromoimidazole core—a privileged scaffold for cross-coupling—with an oxetane ring, this compound provides medicinal chemists with a modular tool to simultaneously build molecular complexity and optimize physicochemical properties[2],[3]. This whitepaper dissects the structural causality, synthetic utility, and practical laboratory deployment of this critical intermediate.

Physicochemical & Structural Profiling

The utility of 4-bromo-1-(oxetan-3-yl)-1H-imidazole stems directly from its calculated physicochemical metrics. The table below summarizes its core properties, which dictate its behavior in both synthetic and biological environments[1].

PropertyValueStrategic Significance
CAS Number 2137549-94-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C₆H₇BrN₂OLow molecular weight (203.04 g/mol ) ensures high ligand efficiency.
SMILES BrC1=CN(C2COC2)C=N1Defines the 1,4-substitution pattern critical for linear vector projection.
LogP 1.2169Highly favorable lipophilicity profile; prevents non-specific protein binding.
TPSA 27.05 ŲOptimal polar surface area for membrane permeability, including the BBB.
H-Bond Acceptors 3Enhances aqueous solubility via interaction with solvent networks.

The Strategic Role of the Oxetane Motif

The incorporation of the oxetan-3-yl group is a deliberate structural intervention. Historically, medicinal chemists relied on gem-dimethyl or carbonyl groups to block metabolically labile sites or dictate molecular conformation. However, these groups often increase lipophilicity (LogD) or introduce reactive liabilities[4],[5].

The oxetane ring acts as a superior bioisostere[6]. The causality behind its effectiveness lies in its unique geometry and electronic distribution:

  • Solubility Enhancement: The oxygen atom in the strained four-membered ring acts as a strong hydrogen-bond acceptor, significantly lowering the LogP (1.2169) compared to cycloalkyl or alkyl equivalents[1],[3].

  • Metabolic Shielding: The sp³-rich nature of the oxetane ring resists cytochrome P450 (CYP450) mediated oxidation, redirecting metabolic clearance and extending the drug's half-life[6],[5].

  • Basicity Modulation: The strong electron-withdrawing effect of the oxetane oxygen reduces the pKa of adjacent basic amines, mitigating hERG channel inhibition risks and improving cellular permeability[6].

Synthetic Utility & Cross-Coupling Reactivity

The 4-bromoimidazole moiety is the synthetic engine of this building block. The bromine atom at the 4-position serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions[2]. Because the oxetane ring is stable under standard basic and thermal cross-coupling conditions, this building block can be seamlessly integrated into late-stage functionalization workflows, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations[2],[7].

Mechanistic Pathways

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Oxetane-Imidazole Coupled Product RedElim->Product Substrate 4-bromo-1-(oxetan-3-yl) -1H-imidazole Substrate->OxAdd

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle for Oxetane-Imidazole Derivatization.

ADMEWorkflow Hit Lipophilic Hit (High LogP, Poor Solubility) Strategy Bioisosteric Replacement (Incorporate Oxetane) Hit->Strategy Properties ADME Improvement (Lower LogD, Stable) Strategy->Properties BuildingBlock 4-bromo-1-(oxetan-3-yl) -1H-imidazole BuildingBlock->Strategy Lead Optimized Lead Candidate Properties->Lead

ADME Optimization Workflow Leveraging Oxetane Bioisosteric Replacement.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 4-position of the imidazole ring.

Reagents:

  • 4-bromo-1-(oxetan-3-yl)-1H-imidazole (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve the imidazole substrate and boronic acid in the Dioxane/H₂O mixture. Sparge the solution with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing is non-negotiable for high turnover frequencies.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a continuous N₂ stream.

    • Causality: The weak base (K₂CO₃) is required to quaternize the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II)-aryl halide intermediate.

  • Thermal Activation: Seal the reaction vessel and heat to 90 °C for 12 hours.

    • Causality: The C-Br bond on an electron-rich imidazole ring requires elevated thermal energy to overcome the activation barrier for oxidative addition.

  • Self-Validation & Workup: Monitor reaction completion via TLC or LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and purified via silica gel chromatography.

    • Self-Validation: Always run a parallel control without the Pd catalyst to rule out uncatalyzed background reactions and confirm the necessity of the transition metal.

Protocol B: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability conferred by the oxetane ring, this assay measures intrinsic clearance (CL_int).

Step-by-Step Methodology:

  • Incubation Assembly: Prepare a 1 µM solution of the synthesized oxetane-imidazole derivative in PBS buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH serves as the essential electron-donating cofactor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at precise time-points. The IS corrects for ionization suppression matrix effects during downstream mass spectrometry.

  • Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS.

    • Self-Validation: Include Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) in parallel incubations. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be invalidated.

Conclusion

4-bromo-1-(oxetan-3-yl)-1H-imidazole is far more than a simple heterocyclic building block; it is a strategic asset in drug design. By bridging the robust, cross-coupling-ready reactivity of a bromoimidazole with the sophisticated ADME-enhancing properties of an oxetane ring, it allows researchers to bypass traditional lipophilicity traps and accelerate the discovery of highly soluble, metabolically stable clinical candidates.

References

  • "Applications of oxetanes in drug discovery and medicinal chemistry", National Institutes of Health (PMC),[Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews", ACS Publications,[Link]

  • "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks", RSC Publishing,[Link]

Sources

Pharmacophoric Utility and Biological Activity of 4-Bromo-1-(oxetan-3-yl)-1H-imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the design of highly efficient, metabolically stable ligands relies heavily on the selection of privileged building blocks. 4-Bromo-1-(oxetan-3-yl)-1H-imidazole (CAS: 2137549-94-9) represents a highly strategic pharmacophoric fragment 1. While its intrinsic biological activity as a bare fragment is a baseline, its true value lies in its capacity to be functionalized into potent therapeutic agents. By combining the target-engagement properties of the imidazole core with the physicochemical enhancements of the oxetane ring, this molecule serves as a critical precursor for synthesizing advanced kinase inhibitors, antibacterial agents, and anticancer therapeutics.

This technical guide dissects the mechanistic rationale behind this compound, outlines its projected biological activities, and provides self-validating experimental protocols for its utilization.

Mechanistic Rationale: The Power of the Oxetanyl-Imidazole Motif

The architecture of 4-bromo-1-(oxetan-3-yl)-1H-imidazole is meticulously designed to solve common attrition problems in drug development, specifically poor aqueous solubility and rapid metabolic clearance.

  • The Oxetan-3-yl Motif: Acting as a polar bioisostere for gem-dimethyl or carbonyl groups, the highly strained four-membered oxetane ring fundamentally alters the molecule's profile. The strong dipole moment of the oxygen atom enhances water solvation, while the steric bulk shields the adjacent nitrogen from CYP450-mediated N-dealkylation.

  • The Imidazole Core: A classic hydrogen-bond donor/acceptor that readily engages in π−π stacking within protein binding pockets (e.g., kinase hinge regions or metalloenzyme active sites).

  • The 4-Bromo Vector: A highly reactive sp2 handle that allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration.

Pharmacophore_Logic Core 4-bromo-1-(oxetan-3-yl)-1H-imidazole (CAS: 2137549-94-9) Oxetane Oxetan-3-yl Group • Bioisostere for carbonyl • Reduces logP • Blocks CYP450 Core->Oxetane Physicochemical Modulation Imidazole Imidazole Core • H-bond donor/acceptor • Pi-stacking • Modulates pKa Core->Imidazole Target Engagement Bromine 4-Bromo Vector • SP2 coupling handle • Late-stage diversification Core->Bromine Synthetic Utility

Pharmacophoric contributions of the structural components in 4-bromo-1-(oxetan-3-yl)-1H-imidazole.

Table 1: Physicochemical Impact of Oxetane Substitution
PropertyN-Alkyl ImidazoleN-Oxetanyl ImidazoleMechanistic Rationale
Aqueous Solubility BaselineSignificantly IncreasedHigh dipole moment of the oxetane oxygen enhances water solvation.
Lipophilicity (LogD) HigherLowered (~0.5-1.0 units)Oxetane acts as a polar bioisostere, reducing non-specific lipophilic binding.
Metabolic Stability Vulnerable to N-dealkylationHighly StableThe strained ring sterically and electronically shields the α -carbon from CYP450 oxidation.

Projected Biological Activity of Functionalized Derivatives

Once the 4-bromo position is derivatized, the resulting compounds exhibit potent biological activities across multiple therapeutic areas:

  • Antibacterial Activity (LpxC Inhibition): Imidazole derivatives bearing oxygen-containing saturated heterocycles (like oxetan-3-yl) have demonstrated potent antimicrobial activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli). They achieve this by inhibiting uridyldiphospho-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in lipid A biosynthesis 2. Further studies highlight the efficacy of oxetanyl-amide imidazole derivatives in antibacterial applications 3.

  • Oncology (Kinase & Cytotoxic Agents): Benzimidazole and imidazole compounds substituted with oxetanyl groups have shown significant cytotoxic activity against aggressive prostate (PC-3), lung (A549), and ovarian cancer cell lines, often achieving IC50 values in the low micromolar range (0.9–3.8 μM) 4.

  • Antifungal Agents: Imidazole rings are notorious for their ability to coordinate to the heme iron of fungal CYP51. By utilizing the oxetane variant, researchers can maintain potent antifungal activity against Candida species while minimizing off-target toxicity in human host cells 5, [[6]]().

Table 2: Projected Biological Activities of Functionalized Derivatives
Target ClassDisease IndicationRole of Imidazole-Oxetane MotifRef
LpxC Inhibitors Gram-negative InfectionsEnhances outer membrane permeability and target binding.2
Kinase Inhibitors Oncology (Prostate, Lung)Imidazole provides hinge-binding H-bonds; oxetane improves oral bioavailability.4
Antifungal Agents CandidiasisCoordinates to fungal CYP51 heme; oxetane prevents host toxicity.5

Self-Validating Experimental Protocols

To transition from a raw building block to a biologically active lead, rigorous, self-validating workflows must be employed.

Assay_Workflow Synthesis 1. Derivatization (Suzuki-Miyaura) Purification 2. LC-MS/HPLC (Purity >98%) Synthesis->Purification ADME 3. HLM Stability (CYP450 Assay) Purification->ADME BioAssay 4. Target Screening (LpxC/Kinase) ADME->BioAssay Hit 5. Hit Validation (IC50 & SAR) BioAssay->Hit

Self-validating experimental workflow from fragment derivatization to biological hit validation.

Protocol A: High-Throughput Suzuki-Miyaura Derivatization

Objective: Functionalize the 4-bromo position to generate a library of bioactive candidates without degrading the oxetane ring.

  • Reaction Assembly: In a microwave vial, combine 4-bromo-1-(oxetan-3-yl)-1H-imidazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and Cs2​CO3​ (2.0 eq) in a solvent mixture of 1,4-dioxane/H2O (4:1).

    • Causality Check: Cs2​CO3​ is deliberately chosen over stronger bases (like NaOtBu ) to prevent base-catalyzed ring-opening of the sensitive oxetane moiety. Pd(dppf)Cl2​ is selected because its large bite angle facilitates reductive elimination despite the steric bulk of the oxetane group.

  • Inert Atmosphere & Heating: Purge the system with N2​ for 5 minutes. Heat the mixture at 90°C for 12 hours.

  • Self-Validating LC-MS Analysis: Spike an aliquot of the crude mixture with 10 µM of an internal standard (e.g., 4-methylbiphenyl) prior to LC-MS injection.

    • Validation Logic: The internal standard ensures that any observed product yield is absolute, validating the reaction efficiency independently of mass spectrometer ionization suppression artifacts.

Protocol B: In Vitro Microsomal Stability (ADME Profiling)

Objective: Validate the metabolic shielding effect of the oxetane ring against hepatic clearance.

  • Matrix Preparation: Pre-incubate the functionalized oxetanyl-imidazole derivative (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

    • Causality Check: NADPH is the essential electron donor for CYP450 enzymes. Without it, the assay only measures non-CYP degradation (e.g., esterases), ensuring the assay specifically validates the CYP-shielding properties of the oxetane ring.

  • Quenching & Control Validation: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an analytical internal standard. Run Verapamil concurrently as a high-clearance positive control.

    • Validation Logic: If Verapamil does not demonstrate >70% depletion by the 60-minute mark, the HLM batch is deemed enzymatically inactive. The assay self-invalidates, preventing false-positive stability reporting for the oxetane derivatives.

References

  • Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2- Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives Source: ResearchGate URL:[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: PMC (PubMed Central) URL:[Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities Source: RSC Publishing URL:[Link]

  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents Source: Taylor & Francis URL:[Link]

  • EP3884940A1 - Novel imidazole derivative Source: Google Patents URL

Sources

The Oxetane Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, functionalized ring systems is a paramount tactic in contemporary drug discovery. Among these, the oxetane ring, a four-membered saturated heterocycle, has emerged from a niche curiosity to a validated and powerful tool for medicinal chemists. Its unique combination of physicochemical properties allows for the nuanced optimization of a drug candidate's profile, addressing critical challenges in solubility, metabolic stability, and target engagement. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the oxetane moiety's role, from its fundamental impact on molecular properties to its strategic application in clinical candidates and beyond.

The Oxetane Advantage: Modulating Physicochemical and ADME Properties

The introduction of an oxetane ring into a molecule can profoundly and predictably alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is largely due to its distinct structural and electronic features.

Enhancing Aqueous Solubility and Reducing Lipophilicity

A primary challenge in drug development is achieving sufficient aqueous solubility for oral bioavailability. The oxetane moiety, being a polar heterocycle, serves as an effective tool to increase the hydrophilicity of a compound.[1][2] This is particularly evident when it is used as a bioisosteric replacement for a non-polar group like the gem-dimethyl group. The substitution of a lipophilic gem-dimethyl moiety with a more polar oxetane can lead to a significant increase in aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[1][2] This increase in polarity also typically leads to a reduction in lipophilicity (LogD), which can be advantageous for minimizing off-target effects and improving a drug's overall "drug-like" properties.[1][3]

Improving Metabolic Stability

The oxetane ring is generally robust and resistant to metabolic oxidation, a common route of drug degradation.[4] When used to replace metabolically labile groups, such as a gem-dimethyl group whose C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the oxetane can effectively block this metabolic pathway, thereby increasing the compound's half-life.[4] Furthermore, the presence of an oxetane can redirect metabolic clearance away from CYP-mediated pathways and towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[4][5]

Modulating Basicity of Proximal Amines

The oxetane's oxygen atom is electron-withdrawing, which allows it to exert a significant inductive effect on neighboring functional groups.[6] This property is particularly useful for modulating the basicity (pKa) of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1][7] This is a powerful strategy to address issues associated with high basicity, such as hERG channel inhibition, poor cell permeability, and excessive volume of distribution.[1][5]

The Oxetane as a Versatile Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The oxetane moiety has proven to be a successful bioisostere for several common functional groups.

gem-Dimethyl Group Bioisostere

As previously mentioned, the oxetane ring is a well-established polar surrogate for the gem-dimethyl group.[4] It occupies a similar molecular volume but imparts increased polarity and metabolic stability.[4][8] This substitution is a go-to strategy when a gem-dimethyl group is present to provide steric shielding but contributes negatively to solubility or metabolic stability.

Carbonyl Group Bioisostere

The oxetane oxygen has a similar ability to accept a hydrogen bond as a carbonyl oxygen.[6][9] This makes the oxetane a viable bioisostere for ketones, amides, and esters.[10][11] Replacing a carbonyl group with an oxetane can offer several advantages, including improved metabolic stability by avoiding carbonyl-specific degradation pathways and enhanced chemical stability.[9][10]

Other Bioisosteric Applications

The versatility of the oxetane extends to its use as a surrogate for other functionalities. For instance, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane have been explored as replacements for morpholine, offering improved solubilizing properties.[2][5] Oxetan-3-ol has also been investigated as a potential bioisostere for carboxylic acids.[11][12]

Impact on Physicochemical Properties: A Quantitative Look

The following tables summarize the quantitative impact of incorporating an oxetane moiety as a bioisostere for the gem-dimethyl and carbonyl groups, based on matched molecular pair analyses from various studies.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere [1][4]

PropertyParent (gem-Dimethyl)Oxetane AnalogueChange
Aqueous SolubilityLowIncreased (4x to >4000x)
Lipophilicity (LogD)HighLower
Metabolic Stability (t½)Variable (often low)Increased

Table 2: Impact of Oxetane as a Carbonyl Bioisostere [3][10]

PropertyParent (Carbonyl)Oxetane AnalogueChange
Metabolic StabilitySusceptible to reduction/hydrolysisMore stable
Aqueous SolubilityVariableOften Increased
3D-ConformationPlanarMore 3-Dimensional

Synthetic Strategies for Incorporating Oxetanes

The increasing application of oxetanes in drug discovery has spurred the development of robust synthetic methodologies for their preparation.

Williamson Etherification

A common and classical method for forming the oxetane ring is through an intramolecular Williamson etherification of a 1,3-halohydrin or a related substrate with a suitable leaving group at the 3-position.[10]

Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, provides a direct route to a variety of substituted oxetanes.[5]

From Oxetan-3-one

Commercially available oxetan-3-one is a versatile starting material for the synthesis of various 3-substituted and 3,3-disubstituted oxetanes.[5] Nucleophilic addition to the carbonyl group, followed by further functionalization, allows for the introduction of a wide range of substituents.

Experimental Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane

This protocol describes a representative synthesis of a 3-amino-3-aryl oxetane, a common motif in medicinal chemistry, starting from oxetan-3-one.

Step 1: Reductive Amination of Oxetan-3-one

  • To a solution of oxetan-3-one (1.0 eq) and the desired aniline (1.1 eq) in dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-amino-3-aryl oxetane.

Visualizing the Logic: Oxetane as a Bioisostere

The following diagram illustrates the bioisosteric relationships of the oxetane moiety.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties gem-Dimethyl gem-Dimethyl Oxetane Oxetane gem-Dimethyl->Oxetane Replaced by Carbonyl Carbonyl Carbonyl->Oxetane Replaced by Increased Solubility Increased Solubility Oxetane->Increased Solubility Improved Metabolic Stability Improved Metabolic Stability Oxetane->Improved Metabolic Stability Modulated pKa Modulated pKa Oxetane->Modulated pKa

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane moiety often leads to improved physicochemical and pharmacokinetic properties.

Case Studies: Oxetanes in Clinical Development

The utility of the oxetane moiety is underscored by its presence in numerous clinical candidates and approved drugs.

  • Rilzabrutinib: This approved Bruton's tyrosine kinase (BTK) inhibitor features a pendant oxetane that was crucial for reducing the basicity of an adjacent amine, thereby optimizing its pharmacokinetic profile.[5]

  • Ziresovir: An antiviral agent, ziresovir incorporates an oxetane ring that serves as a key linker, influencing the molecule's conformation and contributing to its potency.[5][13]

  • Fenebrutinib: Another BTK inhibitor, fenebrutinib, utilizes an oxetane to lower the pKa of a piperazine ring, which was instrumental in mitigating hepatotoxicity issues observed in earlier analogues.[7][13]

  • GDC-0349: In this PI3K/mTOR inhibitor, the introduction of an oxetane substituent on a nitrogen atom successfully reduced the pKa and, consequently, the hERG inhibition, a critical cardiac liability.[5][13]

Conclusion

The oxetane moiety has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to predictably modulate key drug-like properties, including solubility, metabolic stability, and basicity, makes it a powerful tool for lead optimization. The successful incorporation of oxetanes into a growing number of clinical candidates and approved drugs serves as a testament to their utility. As synthetic methodologies continue to evolve, the strategic application of the oxetane ring is poised to play an even more significant role in the development of future therapeutics.

References

  • Wadman, S. J. M., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115802. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

  • Antenucci, A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 13(10), 1205-1212. [Link]

  • American Chemical Society. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805. [Link]

  • Martínez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12485-12507. [Link]

  • Martínez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, PMC10515286. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8415-8431. [Link]

  • Stepan, A. F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1367. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Martínez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Stepan, A. F., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

  • Chemie Brunschwig. (n.d.). Oxetane. Chemie Brunschwig. [Link]

  • Basile, L., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Stepan, A. F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1367. [Link]

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1141-1146. [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2496. [Link]

  • Synfacts. (2024). Functionalization of Oxetanes with C/N/O/S Nucleophiles – Convenient Access to Carbonyl Isosteres. Synfacts, 20(09), 0980. [Link]

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8415-8431. [Link]

  • Rogers-Evans, M., et al. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(10), 683-688. [Link]

  • Saunders, G. J., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 18(2), 236-243. [Link]

Sources

The Ascendant Trajectory of Imidazole Scaffolds: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its aromatic stability, capacity to act as both a hydrogen bond donor and acceptor, and ability to coordinate with metal ions, render it a privileged scaffold in drug design.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of novel imidazole derivatives, with a focus on their anticancer, antifungal, and antibacterial applications. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource for advancing the therapeutic applications of this versatile molecular framework.

The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The imidazole nucleus is a fundamental component of numerous biologically active molecules, including the amino acid histidine, histamine, and purines.[3][4] This prevalence in nature underscores its evolutionary selection as a versatile chemical motif for biological interactions. In drug development, the imidazole ring's amphoteric nature and high polarity contribute to favorable pharmacokinetic profiles, often enhancing the solubility and bioavailability of drug candidates.[5][6] The structural flexibility of the imidazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.[7]

Anticancer Potential of Novel Imidazole Derivatives

Imidazole-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a broad spectrum of malignancies, including breast, lung, colon, and prostate cancers.[8] Their anticancer effects are mediated through diverse mechanisms of action that target key pathways involved in tumor progression.[7][8]

Mechanisms of Anticancer Action

Novel imidazole derivatives exert their anticancer effects through a multi-pronged approach, enhancing their therapeutic potential and reducing the likelihood of drug resistance.[8] Key mechanisms include:

  • Inhibition of Protein Kinases: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] Imidazole derivatives have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[8][9] By blocking the ATP-binding site of these kinases, they disrupt oncogenic signaling cascades, thereby suppressing tumor growth and proliferation.[8][9] For instance, certain trisubstituted imidazoles have shown potent inhibitory activity against mutant EGFR, a key driver in non-small cell lung cancer.[8]

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[7] Several imidazole-chalcone hybrids and other derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[4][7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] The ability of these compounds to overcome resistance mechanisms seen with other tubulin-targeting agents highlights their therapeutic promise.[11]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[7] Imidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8] This leads to the activation of caspases, DNA fragmentation, and ultimately, cell death.[8]

  • Inhibition of DNA-Associated Enzymes: Enzymes such as topoisomerases and histone deacetylases (HDACs) play vital roles in DNA replication, transcription, and repair.[7][12] Certain imidazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and cell cycle arrest.[7][12] For example, some derivatives selectively inhibit HDAC6, an enzyme implicated in cancer cell motility and metastasis.[12]

Signaling Pathway: Imidazole Derivative as an EGFR Inhibitor

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Imidazole Imidazole Derivative Imidazole->EGFR Inhibits Kinase Domain ATP ATP ADP ADP AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Imidazole derivatives can inhibit the EGFR signaling pathway, blocking downstream activation of PI3K/Akt/mTOR, leading to decreased cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer potency of novel imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of imidazole derivatives, demonstrating their broad efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
P2 ImidazoloquinoxalineMCF-7 (Breast)0.08[13]
P5 ImidazoloquinoxalineA549 (Lung)0.12[13]
22 Benzimidazole sulfonamideHeLa (Cervical)0.21[3]
21 Benzimidazole-cinnamideMDA-MB-231 (Breast)0.89[3]
43 Substituted xanthinePANC-1 (Pancreatic)1.7[3]
47 Purine derivativeHT-29 (Colon)8.54[3]
16 Fused imidazoleT47D (Breast)9.96[14]
BI9 Benzotriazole-imidazol-2-thioneHCT-116 (Colon)2.63[12]
5 Imidazole-2(3H)-thioneHepG2 (Liver)< 5[12]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in a suitable medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium.[12]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare stock solutions of the test imidazole derivatives in DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).[12]

    • Incubate the plate for 24-48 hours.[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate 24h seeding->incubation1 treatment Add Imidazole Derivatives incubation1->treatment incubation2 Incubate 24-48h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO incubation3->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the in vitro cytotoxicity of novel imidazole derivatives using the MTT assay.

Antifungal and Antibacterial Potential of Imidazole Derivatives

Imidazole derivatives are renowned for their potent antifungal activity and are also being increasingly investigated for their antibacterial properties.[15][16]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the membrane's structure and function, ultimately leading to fungal cell death.[14]

Signaling Pathway: Imidazole Derivative as an Antifungal Agent

Antifungal_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Death Fungal Cell Death Enzyme->Death Accumulation of toxic sterols Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Enzyme Inhibits Synthesis_Workflow start Start reactants Combine Dicarbonyl, Aldehyde, & NH4OAc in Solvent start->reactants reflux Reflux Reaction Mixture reactants->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool & Precipitate in Water monitoring->workup Complete filtration Filter & Wash Solid workup->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Sources

Engineering Molecular Space: The Discovery, Synthesis, and Integration of Bioactive Oxetanes in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The four-membered oxygen heterocycle, oxetane, has transitioned from a structural curiosity found in natural products like Taxol to a cornerstone motif in modern medicinal chemistry[1]. The regulatory approval of rilzabrutinib in 2025 marked a watershed moment, validating the oxetane ring in a fully synthetic drug and catalyzing its integration into lead optimization campaigns[1].

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of oxetanes can rescue failing chemotypes by fine-tuning physicochemical properties without adding significant steric bulk[2]. This technical guide delineates the mechanistic rationale, advanced synthetic protocols, and strategic deployment of bioactive oxetanes in drug discovery.

Part 1: The Physicochemical Causality of Oxetane Bioisosterism

Why do oxetanes exert such a profound impact on molecular properties? The answer lies in their unique electronic and steric profile. Oxetanes are widely deployed as bioisosteres for gem-dimethyl, carbonyl, and morpholine groups[3].

  • Lipophilicity and Solubility : Unlike highly lipophilic gem-dimethyl groups, the oxetane oxygen acts as a potent hydrogen bond acceptor. This introduces a localized dipole moment that disrupts crystal lattice packing, dramatically enhancing aqueous solubility while simultaneously lowering LogD.

  • Metabolic Stability : Cytochrome P450 (CYP) enzymes frequently target lipophilic alkyl groups (like gem-dimethyls) for oxidation. Replacing these with an oxetane ring sterically and electronically shields the site, redirecting metabolic clearance pathways and extending the compound's half-life[1]. Furthermore, 3,3-disubstituted oxetanes exhibit remarkable chemical stability because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked[3].

  • Basicity Modulation : When an oxetane is positioned adjacent to a basic amine (e.g., 3-aminooxetanes), the strong electron-withdrawing field effect of the oxygen atom lowers the amine's pKa by approximately 2 to 3 units[4]. This reduction in basicity enhances membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition[2].

Table 1: Quantitative Causality of Bioisosteric Replacements
Structural MotifPrimary Liability in Lead OptimizationOxetane Replacement EffectCausality / Mechanism
gem-Dimethyl High lipophilicity, CYP450 oxidation siteDecreased LogD, improved metabolic stabilityIntroduction of H-bond acceptor; steric shielding of adjacent C-H bonds[3].
Carbonyl (Ketone) Planar geometry, potential electrophilic toxicityIncreased 3D character, eliminated electrophilicitysp³ hybridization provides vectorality; removes Michael addition liabilities[5].
Aliphatic Amine High pKa (~9-10), poor membrane permeabilityLowered pKa (~6-7), improved absorptionInductive electron-withdrawing effect of the oxetane oxygen pulls electron density from the nitrogen[4].

Part 2: Advanced Synthetic Methodologies

The historical bottleneck in oxetane utilization was synthetic accessibility. Traditional methods often suffered from harsh conditions or poor regioselectivity. Today, two primary methodologies dominate the landscape: the Paternò–Büchi reaction and Photoredox-Catalyzed C-H Functionalization.

The Paternò–Büchi [2+2] Photocycloaddition

The Paternò–Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene[6].

  • Mechanism : UV irradiation excites the carbonyl to a singlet state (S1), which undergoes intersystem crossing (ISC) to a reactive triplet state (T1)[6]. The T1 carbonyl attacks the alkene, forming a 1,4-biradical intermediate. Spin inversion and subsequent ring closure yield the oxetane[6].

  • Modern Optimization : Historically plagued by competing alkene dimerization, recent protocols utilize specific additives (e.g., p-xylene) to suppress side reactions, enabling the telescoped synthesis of highly functionalized spirocyclic oxetanes that serve as versatile intermediates[7].

Photoredox Catalysis & C-H Functionalization

Recent breakthroughs have leveraged visible-light photoredox catalysis to construct oxetanes from abundant aliphatic alcohols[8].

  • Mechanism : A photocatalyst is excited by blue light. Through Hydrogen Atom Transfer (HAT), an α-oxy radical is generated from the alcohol[8]. This radical undergoes a Giese-type addition to an electron-deficient alkene. Subsequent single-electron reduction and protonation generate an intermediate that, upon treatment with a strong base, cyclizes into the oxetane[8]. This method is highly tolerant of complex functional groups, making it ideal for late-stage functionalization (LSF)[9].

Part 3: Experimental Protocols - Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following is a standardized, self-validating protocol for the photoredox-catalyzed synthesis of oxetanes via alcohol C-H functionalization, adapted from recent state-of-the-art methodologies[8].

Protocol: Photoredox-Catalyzed Synthesis of 3-Substituted Oxetanes

Objective : Convert an aliphatic alcohol into a functionalized oxetane via HAT and Giese addition. Reagents : Aliphatic alcohol (1.0 equiv), electron-deficient alkene (1.5 equiv), Ir-photocatalyst (2 mol%), HAT catalyst (quinuclidine, 10 mol%), KOt-Bu (2.0 equiv), anhydrous acetonitrile.

Step-by-Step Methodology :

  • Reaction Setup (Inert Atmosphere) : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ir-photocatalyst and HAT catalyst. Evacuate and backfill with Argon three times.

    • Causality: Oxygen quenches the excited triplet state of the photocatalyst; strict anaerobic conditions are mandatory for radical propagation.

  • Reagent Addition : Dissolve the aliphatic alcohol and alkene in degassed anhydrous acetonitrile (0.1 M). Transfer this solution to the Schlenk tube via syringe.

  • Photochemical Irradiation : Irradiate the stirring mixture with a 450 nm blue LED array at ambient temperature for 16 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting alcohol and the appearance of the linear radical-addition intermediate confirm successful HAT and Giese addition[8].

  • Base-Mediated Cyclization : Once the intermediate is fully formed, cool the reaction to 0 °C and add KOt-Bu dropwise. Stir for 2 hours.

    • Causality: The strong base deprotonates the hydroxyl group, driving the intramolecular nucleophilic substitution (ring closure) to form the strained four-membered ring[8].

  • Quench and Purification : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Part 4: Visualizing the Logic and Mechanisms

Below is the logical workflow for identifying when and how to deploy oxetanes in a drug discovery campaign.

G N1 Identify Liability (e.g., High LogD, CYP Clearance) N2 Bioisosteric Mapping (Carbonyl / gem-Dimethyl) N1->N2 Structural Analysis N3 Oxetane Synthesis (Photoredox / Paternò-Büchi) N2->N3 Scaffold Design N4 In Vitro ADME & Target Binding N3->N4 Compound Library N5 Lead Candidate Selection N4->N5 Property Validation

Caption: Workflow for integrating oxetanes into lead optimization campaigns.

The following diagram illustrates the photoredox catalytic cycle described in the protocol above.

Mechanism PC Photocatalyst (Ir) Ground State PC_star Excited State PC* PC->PC_star Visible Light Irradiation Radical α-Oxy Radical Formation (via HAT) PC_star->Radical HAT Catalyst Addition Giese Addition to Alkene Radical->Addition C-C Bond Formation Reduction Single-Electron Reduction Addition->Reduction PC- to PC Regeneration Reduction->PC Electron Transfer Cyclization Base-Mediated Ring Closure (Oxetane) Reduction->Cyclization KOt-Bu

Caption: Photoredox-catalyzed mechanism for oxetane synthesis via C-H functionalization.

Conclusion

The oxetane ring is no longer a synthetic novelty; it is a highly validated, strategic tool for the modern medicinal chemist. By understanding the physicochemical causality of its bioisosteric properties and leveraging cutting-edge photoredox and photochemical synthetic protocols, researchers can systematically overcome ADME liabilities and navigate complex intellectual property landscapes. The recent clinical successes underscore that the era of bioactive oxetanes has fully arrived.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. URL:[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. URL:[Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. URL:[Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. URL:[Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules (NIH PMC). URL:[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. ACS Publications. URL:[Link]

  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-1H-Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a crucial component for molecular recognition at biological targets. The synthesis of substituted imidazoles, particularly 4-aryl-1H-imidazoles, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the direct formation of carbon-carbon bonds, offering a direct route to these valuable compounds from readily available starting materials like 4-bromo-1H-imidazole.[1][2][3]

This guide provides an in-depth exploration of the Suzuki coupling reaction with 4-bromo-1H-imidazole, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers, scientists, and drug development professionals.

Mechanistic Considerations in the Suzuki Coupling of 4-Bromo-1H-Imidazole

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[4][5][6] The catalytic cycle, as it pertains to the coupling of 4-bromo-1H-imidazole with a generic arylboronic acid, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromo-1H-imidazole. This is often the rate-determining step, and its efficiency can be influenced by the electron density of the imidazole ring and the choice of palladium ligand.[7][8]

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][9] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the desired 4-aryl-1H-imidazole product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-bromo-1H-imidazole PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)2 + Base PdII_Ar_Ar [Ar-Pd(II)-Ar']L_n Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 4-aryl-1H-imidazole ArylImidazole 4-aryl-1H-imidazole RedElim->ArylImidazole Bromoimidazole 4-bromo-1H-imidazole Bromoimidazole->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation Protocol_Workflow start Start combine_reagents Combine Reactants: 4-bromo-1H-imidazole Arylboronic acid CsF, PdCl2(dppf), BnEt3NCl Toluene, Water start->combine_reagents deaerate Deaerate with Ar/N2 combine_reagents->deaerate reflux Reflux (48-72h) deaerate->reflux workup Aqueous Workup & Extraction with EtOAc reflux->workup purify Column Chromatography workup->purify product 4-aryl-1H-imidazole purify->product

Sources

Application Note: 4-Bromo-1-(oxetan-3-yl)-1H-imidazole as a Next-Generation Building Block in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Mechanistic Rationale

The optimization of physicochemical properties remains one of the most significant bottlenecks in the development of targeted cancer therapeutics. High lipophilicity and poor aqueous solubility frequently lead to high attrition rates during in vivo profiling due to suboptimal oral bioavailability and off-target toxicities (such as hERG channel inhibition).

To circumvent these liabilities, modern medicinal chemistry has increasingly adopted the oxetane ring as a privileged bioisostere for gem-dimethyl, isopropyl, and cyclobutyl groups[1]. When conjugated with an imidazole core—a ubiquitous hinge-binding motif in kinase and epigenetic inhibitors—the resulting scaffold, 4-bromo-1-(oxetan-3-yl)-1H-imidazole (CAS: 2137549-94-9) , emerges as a highly versatile synthetic building block.

The Causality of the Oxetanyl-Imidazole Scaffold
  • Enhanced sp³ Character and Solubility: The incorporation of the oxetane ring increases the fraction of sp³ hybridized carbons ( Fsp3​ ) and introduces a strong hydrogen-bond acceptor (the oxygen atom). This dramatically improves aqueous solubility and lowers the partition coefficient (logD), which is critical for formulating oral solid-tumor drugs [1].

  • Metabolic Shielding: Traditional alkyl-imidazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The strained, electron-withdrawing nature of the oxetane ring sterically and electronically shields adjacent positions, extending the metabolic half-life and reducing intrinsic clearance ( CLint​ ) [2].

  • Versatile Functionalization: The C4-bromine serves as a precise synthetic handle for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly build diverse libraries of targeted inhibitors.

This building block is currently being utilized to synthesize next-generation inhibitors targeting IDO1 (immune checkpoint modulation) [3], FTO (m6A RNA demethylase in acute myeloid leukemia and gastric cancer) [2], and various kinases (e.g., CLK1/4, BTK) [1].

Comparative Physicochemical Data

The table below summarizes the quantitative advantages of utilizing the oxetanyl-imidazole scaffold compared to a traditional isopropyl-imidazole analog.

Physicochemical Property4-Bromo-1-isopropyl-1H-imidazole (Traditional)4-Bromo-1-(oxetan-3-yl)-1H-imidazole (Next-Gen)Impact on Oncology Drug Design
Calculated logD (pH 7.4) ~1.8~0.6Reduced lipophilicity minimizes non-specific protein binding and off-target toxicity.
Aqueous Solubility Low (< 50 µM)High (> 300 µM)Enables higher dosing for solid tumors; improves oral bioavailability.
hERG Liability (IC₅₀) Moderate (< 10 µM)Low (> 100 µM)Mitigation of cardiotoxicity, a common reason for clinical trial failure.
Metabolic Stability (HLM) Short t1/2​ (Rapid CYP oxidation)Extended t1/2​ Sustained in vivo exposure; allows for less frequent dosing (e.g., Q3W) [3].

Visualizing the Discovery Pipeline

The integration of 4-bromo-1-(oxetan-3-yl)-1H-imidazole into the drug discovery workflow enables a streamlined path from hit generation to in vivo validation.

Workflow BB 4-Bromo-1-(oxetan-3-yl) -1H-imidazole Coupling Suzuki-Miyaura Cross-Coupling BB->Coupling Pd Catalyst Boronic Acids Library Targeted Library Generation Coupling->Library Diversification Screening High-Throughput Screening (Oncology) Library->Screening IC50 Profiling ADME ADME Profiling (Solubility & Stability) Screening->ADME Hit Triage Lead Lead Optimization & In Vivo Models ADME->Lead PK/PD Validation

Workflow from 4-bromo-1-(oxetan-3-yl)-1H-imidazole to optimized oncology lead candidates.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C4-Arylation

Objective: To couple a cancer-targeting aryl pharmacophore to the imidazole core while preventing the common side reaction of protodebromination (hydrodehalogenation).

Expert Insight: Bromo-imidazoles are highly susceptible to debromination during palladium catalysis due to hydride transfer. To mitigate this, we strictly utilize Cesium Fluoride (CsF) instead of standard carbonates (e.g., K₂CO₃) or strong alkoxides. CsF provides the necessary basicity for the transmetalation step without promoting hydride transfer pathways [4].

Materials:

  • 4-Bromo-1-(oxetan-3-yl)-1H-imidazole (1.0 equiv)

  • Target Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Cesium Fluoride (CsF) (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(oxetan-3-yl)-1H-imidazole, the arylboronic acid, and CsF.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. The biphasic nature ensures the solubility of both the organic building block and the inorganic base.

  • Catalyst Initiation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The absence of the[M-Br+H]⁺ peak confirms the successful suppression of debromination. Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: In Vitro Microsomal Stability Assay (ADME Profiling)

Objective: To quantitatively validate the enhanced metabolic stability of the synthesized oxetanyl-imidazole lead compound against a non-oxetane control.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound (and a control compound, e.g., an isopropyl analog) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Output: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ). The oxetane derivative should demonstrate a significantly lower CLint​ compared to the control.

Application in Target Pathways: FTO Demethylase Inhibition

To illustrate the biological application of this building block, consider its use in synthesizing inhibitors for FTO (Fat mass and obesity-associated protein) . FTO is an m6A RNA demethylase that is frequently overexpressed in acute myeloid leukemia (AML) and gastric cancers, driving oncogenic signaling. Oxetanyl-imidazole derivatives have been proven to competitively inhibit FTO, restoring m6A levels and suppressing tumor proliferation [2].

Pathway FTO FTO Overexpression (AML / Gastric Cancer) m6A Decreased m6A RNA Methylation FTO->m6A Inhibitor Oxetanyl-Imidazole Inhibitor Inhibitor->FTO Competitive Inhibition Rescue Restored m6A Levels & Tumor Suppression Inhibitor->Rescue Therapeutic Outcome Wnt Oncogenic Wnt/PI3K-Akt Signaling Activation m6A->Wnt Tumor Tumor Proliferation & Malignant Phenotype Wnt->Tumor

Mechanism of FTO inhibition by oxetanyl-imidazole derivatives in the tumor microenvironment.

References

  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?[Link]

  • National Institutes of Health (PMC). Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing.[Link]

Application Note: Strategic Incorporation of Oxetane into Heterocyclic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of oxetanes into heterocyclic compounds has revolutionized modern medicinal chemistry. Acting as a highly effective bioisostere for gem-dimethyl, carbonyl, and morpholine groups, the strained four-membered oxygen heterocycle fundamentally alters the physicochemical landscape of drug candidates ().

Unlike traditional lipophilic appendages, the oxetane ring introduces a strong hydrogen-bond acceptor while maintaining a low molecular weight and a rigid, puckered conformation. This strategic substitution directly addresses late-stage drug development bottlenecks, specifically by mitigating rapid metabolic clearance and poor aqueous solubility.

Quantitative Impact of Oxetane Incorporation

To understand the causality behind selecting oxetane over traditional alkyl groups, we must analyze the physicochemical shifts. The table below summarizes the typical pharmacological enhancements observed when replacing a gem-dimethyl group with an oxetane moiety ().

Physicochemical Propertygem-Dimethyl GroupOxetane BioisostereMechanistic Causality
Aqueous Solubility LowHigh (~10x to 100x increase)The oxygen atom acts as a localized hydrogen-bond acceptor, significantly increasing the polar surface area (PSA).
Lipophilicity (logD) HighReduced ( Δ logD -0.5 to -1.0)The inherent dipole moment of the oxetane ring reduces the overall hydrophobicity of the scaffold.
Metabolic Stability High clearance rateLow intrinsic clearance ( CLint​ )The electron-withdrawing nature and steric bulk of the oxetane protect adjacent C-H bonds from cytochrome P450-mediated oxidation.
Conformation Highly flexibleRigid (puckering angle ~16°)Inherent ring strain restricts conformational freedom, locking the pharmacophore into its bioactive state.

Strategic Workflows for Oxetane Incorporation

The synthesis of oxetane-containing heterocycles generally bifurcates into two distinct strategies: De Novo Ring Synthesis (constructing the ring from acyclic precursors) and the Building Block Approach (appending pre-formed oxetanes like oxetan-3-one or 3-iodooxetane to a core scaffold).

OxetaneWorkflow Target Target Heterocycle DeNovo De Novo Ring Synthesis Target->DeNovo BuildingBlock Building Block Approach Target->BuildingBlock Williamson Williamson Etherification DeNovo->Williamson CHFunc Alcohol C-H Functionalization DeNovo->CHFunc Oxetan3One Oxetan-3-one Addition BuildingBlock->Oxetan3One IodoOxetane 3-Iodooxetane Coupling BuildingBlock->IodoOxetane Product Oxetane-Incorporated Scaffold Williamson->Product CHFunc->Product Oxetan3One->Product IodoOxetane->Product

Strategic workflows for incorporating oxetane moieties into heterocyclic scaffolds.

Experimental Protocols

The following protocols provide field-proven methodologies for both the building block and de novo approaches.

Protocol A: Synthesis of 3-Heteroaryl-oxetan-3-ols via Organolithium Addition

This protocol utilizes oxetan-3-one as an electrophilic building block. It is highly effective for appending oxetanes to halogenated indoles, pyridines, and other heterocycles ().

Materials: Heteroaryl bromide (e.g., 3-iodo-1-methyl-1H-indole), n -BuLi (1.6 M in hexanes), Oxetan-3-one, Anhydrous THF.

  • Preparation of the Organolithium Intermediate:

    • Dissolve the heteroaryl halide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a strict argon atmosphere.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Mechanistic Causality: Maintaining -78 °C is absolutely critical. Elevated temperatures will lead to the rapid degradation of the highly reactive heteroaryllithium species and promote unwanted halogen-dance isomerizations.

    • Dropwise add n -BuLi (1.1 equiv). Stir for 45–60 minutes.

  • Nucleophilic Addition:

    • Slowly add oxetan-3-one (1.2 equiv) dropwise down the side of the flask at -78 °C.

    • Mechanistic Causality: Rapid addition causes localized exothermic spikes. Because oxetan-3-one has acidic α -protons, heat spikes will cause the organolithium reagent to act as a base (enolizing the ketone) rather than a nucleophile, drastically reducing the yield.

    • Allow the reaction to gradually warm to room temperature over 12 hours.

  • Self-Validation System & Quenching:

    • Validation Check: Before quenching the bulk mixture, extract a 50 µL aliquot and quench it in wet EtOAc. Analyze via TLC. The disappearance of the UV-active starting material and the emergence of a highly polar, KMnO4​ -active spot (the tertiary alcohol) confirms successful conversion.

    • Once validated, quench the bulk reaction carefully with saturated aqueous NH4​Cl (80 mL).

  • Workup:

    • Extract the aqueous layer with EtOAc (3 × 50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically 30–50% EtOAc/pentane).

Protocol B: De Novo Synthesis via Rhodium-Catalyzed O-H Insertion and Cyclization

Developed by Bull and co-workers, this method constructs 2,2-disubstituted oxetanes directly from alcohols and diazo compounds ().

Materials: Target alcohol, Diazo compound (e.g., functionalized diazomalonate), Rh2​(OAc)4​ , NaH (60% dispersion), Anhydrous CH2​Cl2​ , Anhydrous DMF.

  • Rhodium-Catalyzed Carbenoid O-H Insertion:

    • Dissolve the target alcohol (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous CH2​Cl2​ (0.1 M).

    • Add Rh2​(OAc)4​ (1 mol%) at room temperature.

    • Mechanistic Causality: The dimeric rhodium catalyst decomposes the diazo compound to generate an electrophilic metal carbenoid. This species selectively inserts into the nucleophilic O-H bond of the alcohol rather than undergoing competitive C-H insertion.

    • Self-Validation System: Monitor the reaction for the evolution of N2​ gas. The complete cessation of bubbling (typically 1–2 hours) is a reliable physical indicator that the carbenoid formation and insertion step is complete.

  • Base-Mediated C-C Bond Forming Cyclization:

    • Concentrate the intermediate under reduced pressure and redissolve the crude mixture in anhydrous DMF (0.2 M).

    • Cool to 0 °C and add NaH (1.5 equiv) portion-wise.

    • Mechanistic Causality: The strong base deprotonates the activated methylene/methine generated in step 1. This triggers an intramolecular SN​2 displacement of the leaving group, forcing the closure of the highly strained four-membered oxetane ring.

    • Warm to room temperature and stir for 16 hours. Quench with water, extract with EtOAc, and purify via chromatography.

Mechanistic Causality & Troubleshooting: Avoiding Grob Fragmentation

A primary mode of failure during the de novo synthesis of oxetanes (particularly via intramolecular etherification or C-C cyclization) is the Grob fragmentation . Because the oxetane ring possesses ~107 kJ/mol of ring strain, thermodynamic pathways often compete with the desired kinetic cyclization.

If the leaving group and the breaking carbon-carbon bond achieve an anti-periplanar alignment, the molecule will fragment into an alkene and a carbonyl compound rather than closing the ring.

MechanisticPathway Precursor Acyclic Precursor Base Base Treatment (Deprotonation) Precursor->Base Intermediate Alkoxide Intermediate Base->Intermediate Oxetane Desired Oxetane (Kinetic Control) Intermediate->Oxetane Intramolecular SN2 Grob Grob Fragmentation (Thermodynamic) Intermediate->Grob Anti-periplanar Alignment

Mechanistic divergence between successful oxetane cyclization and Grob fragmentation.

Troubleshooting Protocol: If LC-MS or NMR analysis of the crude reaction reveals fragmentation byproducts:

  • Alter the Base: Switch from a hard nucleophilic base (like NaH or KOtBu) to a milder or bulkier base (e.g., K2​CO3​ in MeOH or DBU) to alter the transition state kinetics.

  • Lower the Temperature: Conduct the cyclization at 0 °C or lower. Ring closure is kinetically favored at lower temperatures, whereas the higher activation energy of the Grob fragmentation is suppressed.

  • Alternative Disconnections: If fragmentation persists, pivot to continuous flow technologies to handle highly unstable intermediates like 3-oxetanyllithium (), or utilize direct alcohol C-H functionalization ().

References

  • [1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS). URL:[Link]

  • [2] Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Science (RSC). URL:[Link]

  • [3] Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters (ACS). URL:[Link]

  • [4] Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • [5] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters (ACS). URL:[Link]

Sources

Advanced Application Note: Microwave-Assisted Synthesis of 1,5-Disubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,5-disubstituted imidazole motif is a privileged pharmacophore in modern drug discovery, frequently embedded in p38 MAP kinase inhibitors, antifungal agents, and various neuroactive compounds[1]. Traditionally, synthesizing this specific regioisomer with high purity has been bottlenecked by prolonged reaction times, harsh dehydrating conditions, and poor regioselectivity.

The integration of microwave-assisted organic synthesis (MAOS) with the classic van Leusen imidazole synthesis has revolutionized this workflow. By leveraging direct dielectric heating, researchers can achieve rapid molecular activation, bypassing the thermal degradation pathways common in conductive heating[2]. This application note provides drug development professionals with field-proven, self-validating protocols for both solution-phase and polymer-supported microwave synthesis of 1,5-disubstituted imidazoles.

Mechanistic Insights: The Causality of Regioselectivity

The synthesis relies on a one-pot, two-step sequence: imine formation followed by a base-promoted [3+2] cycloaddition using p-toluenesulfonylmethyl isocyanide (TosMIC). Understanding the mechanism is critical for troubleshooting and optimization.

  • Imine Formation: The condensation of an aromatic aldehyde and an aliphatic primary amine releases water. Under microwave irradiation in solvent-free conditions, localized superheating rapidly drives the equilibrium forward by vaporizing the generated water, eliminating the need for chemical desiccants or Dean-Stark apparatuses[3].

  • Cycloaddition & Elimination: TosMIC acts as a highly reactive C2N1 "3-atom synthon". The addition of a mild base (K₂CO₃) deprotonates the active methylene of TosMIC. The resulting anion attacks the electrophilic carbon of the pre-formed aldimine. Microwave energy provides the precise activation energy required for the subsequent 5-endo-dig cyclization.

  • Regiocontrol: The critical step defining the 1,5-substitution pattern is the elimination of p-toluenesulfinic acid (p-TosOH) from the 4-tosyl-2-imidazoline intermediate. This aromatization step is highly favored under microwave conditions, exclusively yielding the 1,5-disubstituted imidazole rather than the 1,4,5-trisubstituted variant[1].

Mechanism A Aldehyde + Primary Amine B Aldimine Intermediate A->B MW, 60°C (-H2O) C [3+2] Cycloaddition (+ TosMIC, K2CO3) B->C D 4-Tosyl-2-imidazoline C->D Base-induced E 1,5-Disubstituted Imidazole D->E - p-TosOH

Caption: Mechanistic pathway of the van Leusen imidazole synthesis via [3+2] cycloaddition.

Comparative Performance Data

The transition from conventional reflux to microwave irradiation yields significant improvements in both throughput and environmental impact (Green Chemistry)[2].

ParameterConventional HeatingMicrowave IrradiationMechanistic Rationale
Imine Formation Time 2–4 hours4 minutesDirect dielectric heating rapidly vaporizes generated water, driving equilibrium[3].
Cycloaddition Time 6–12 hours10–15 minutesRapid energy transfer overcomes the [3+2] cycloaddition activation barrier.
Overall Yield 55–65%85–95%Non-equilibrium state minimizes thermal degradation and side-product formation.
Solvent Requirement (Step 1) Toluene/MeOH (reflux)Solvent-freeEliminates solvent interference; aligns with green chemistry principles[2].

Experimental Protocols

Protocol A: Solution-Phase Microwave Synthesis (One-Pot, Two-Step)

This protocol is optimized for rapid scale-up and high-yield synthesis of discrete 1,5-disubstituted imidazole analogs[3].

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine (1:1) MW1 Microwave Irradiation 60°C, 4 min (Solvent-free) Step1->MW1 Step2 Step 2: Reagent Addition Add TosMIC (1 eq), K2CO3 (2 eq), MeCN MW1->Step2 MW2 Microwave Irradiation 120°C, 10-15 min Step2->MW2 Workup Workup & Extraction H2O / EtOAc MW2->Workup Purify Purification Silica Gel Chromatography Workup->Purify

Caption: Step-by-step workflow for the one-pot, two-step microwave-assisted synthesis.

Step 1: Solvent-Free Imine Formation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 equiv) and the aliphatic primary amine (1.0 equiv).

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 60 °C for 4 minutes[3].

  • Self-Validation Checkpoint: Remove a 1 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Hexane/EtOAc 8:2). Complete consumption of the UV-active aldehyde starting material and the appearance of a new, less polar spot confirms quantitative imine formation.

Step 2: Base-Promoted Cycloaddition

  • Unseal the vial and add TosMIC (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and 3 mL of anhydrous acetonitrile (MeCN). Causality: K₂CO₃ is selected because it is sufficiently basic to deprotonate TosMIC without triggering unwanted aldol condensations or imine hydrolysis[3].

  • Reseal the vial and subject the mixture to microwave irradiation at 120 °C for 10–15 minutes.

  • Self-Validation Checkpoint: A color change from pale yellow to deep orange/brown typically indicates the formation of the highly conjugated imidazole system and the release of p-toluenesulfinate.

Step 3: Workup and Purification

  • Cool the reaction to room temperature. Dilute the mixture with 10 mL of distilled water and extract with ethyl acetate (3 × 10 mL).

  • Self-Validation Checkpoint: Observe the phase separation. A sharp interface indicates successful partitioning of the highly lipophilic imidazole into the organic layer, while the elimination byproduct (potassium p-toluenesulfinate) and excess K₂CO₃ partition entirely into the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the pure 1,5-disubstituted imidazole[3].

Protocol B: Polymer-Supported Synthesis for Combinatorial Libraries

For drug discovery programs requiring high-throughput screening, solid-phase synthesis eliminates the need for chromatographic purification[4].

SolidPhase Resin Aldehyde-Functionalized Polystyrene Resin Imine Resin-Bound Imine (Wash & Filter) Resin->Imine Primary Amine HC(OMe)3 Cyclo Microwave Cycloaddition (TosMIC, Base) Imine->Cyclo Cleavage TFA Cleavage (Release Product) Cyclo->Cleavage Product Pure 1,5-Disubstituted Imidazole Cleavage->Product

Caption: Polymer-supported microwave synthesis workflow for combinatorial library generation.

  • Immobilization: React 4-formyl-3-methoxyphenoxymethyl polystyrene resin with various primary benzyl amines in the presence of trimethyl orthoformate (water scavenger) at room temperature to form immobilized imines[4].

  • Washing: Filter and wash the resin sequentially with DCM and MeOH to remove unreacted amines. Causality: The solid support allows for absolute removal of excess reagents via simple filtration, ensuring high purity of the final library.

  • Microwave Cycloaddition: Suspend the resin-bound imine in a microwave vial with TosMIC and base. Irradiate under microwave conditions.

  • Cleavage: Treat the washed resin with trifluoroacetic acid (TFA). The acidic conditions cleave the linker, releasing the desired 1,5-disubstituted imidazoles in excellent yield and high purity (>95%) without column chromatography[4].

Troubleshooting & Optimization

  • Low Yields / Unreacted Imine: If TLC indicates unreacted imine after Step 2, the K₂CO₃ may be wet. Water quenches the TosMIC anion. Ensure all reagents and the MeCN solvent are strictly anhydrous.

  • Formation of 1,4,5-Trisubstituted Byproducts: This occurs if the elimination of p-TosOH is incomplete[1]. To correct this, increase the microwave irradiation time in Step 2 by 5 minutes or increase the temperature to 130 °C to provide the necessary thermodynamic push for complete aromatization.

  • Emulsion During Workup: Emulsions are typically caused by unquenched TosMIC or polymeric byproducts. Filter the biphasic mixture through a thin pad of Celite before attempting phase separation.

Sources

Troubleshooting & Optimization

purification of 4-bromo-1-(oxetan-3-yl)-1H-imidazole using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of complex heterocyclic building blocks. The purification of 4-bromo-1-(oxetan-3-yl)-1H-imidazole via normal-phase column chromatography presents a classic "dual-threat" challenge: managing the basicity of the imidazole ring to prevent peak tailing, while simultaneously preserving the highly acid-sensitive oxetane moiety from degradation.

This guide provides a self-validating, mechanistically grounded protocol to ensure high yield and high purity of your target compound.

The Core Mechanistic Challenge

To successfully purify this molecule, we must first understand the causality behind why standard chromatographic methods fail.

The Imidazole Tailing Phenomenon: Standard unmodified silica gel (pH ~4.5–5.5) contains unshielded silanol (Si-OH) groups that act as both hydrogen-bond donors and weak Brønsted acids. The basic sp2 nitrogen of the imidazole ring coordinates strongly with these acidic sites. This strong interaction leads to non-linear adsorption isotherms, resulting in severe peak tailing and streaking across the column[1].

The Oxetane Degradation Risk: The oxetane ring is a highly strained four-membered ether. When exposed to the acidic silanol sites on standard silica gel, the oxetane oxygen can undergo electrophilic activation. During prolonged column residence times, this acid catalysis promotes ring-opening decomposition, leading to the formation of highly polar diols and a catastrophic loss of yield[2].

The Solution (System Neutralization): To resolve both issues simultaneously, the stationary phase must be neutralized. By incorporating a basic modifier—typically 1% Triethylamine (TEA)—into the mobile phase, we deprotonate the most acidic silanols and competitively bind the remaining sites. This silanol suppression shields the analyte, ensuring sharp elution of the imidazole and protecting the oxetane ring from acid-catalyzed hydrolysis[3].

Mechanism cluster_0 Standard Silica Gel (Acidic) cluster_1 TEA-Deactivated Silica Gel (Neutralized) S1 Acidic Silanol (Si-OH) I1 Imidazole N (Strong H-Bonding) S1->I1 Causes Tailing O1 Oxetane Ring (Acid-Catalyzed Opening) S1->O1 Causes Degradation S2 Deactivated Silanol (Si-O⁻ HN⁺Et3) I2 Imidazole Elutes (No Tailing) S2->I2 Sharp Peaks O2 Oxetane Intact (Stable) S2->O2 High Yield

Mechanistic interaction of the analyte with standard vs. deactivated silica gel.

Optimized Experimental Protocol

The following step-by-step methodology utilizes a TEA-deactivated normal-phase silica system to separate the target 4-bromo isomer from its 5-bromo regioisomer (a common byproduct of imidazole alkylation).

Step 1: Stationary Phase Preparation & Deactivation

  • Select high-purity silica gel (60 Å pore size, 40–63 µm particle size).

  • Prepare the deactivation solvent: Hexane containing 1% (v/v) Triethylamine (TEA).

  • Slurry-pack the chromatography column using the deactivation solvent.

  • Flush the packed column with at least 3 Column Volumes (CV) of the deactivation solvent to ensure complete neutralization of the acidic silanol groups.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude 4-bromo-1-(oxetan-3-yl)-1H-imidazole mixture in a minimal volume of dichloromethane (DCM).

  • Add a small amount of pre-deactivated silica gel (approx. 2–3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure (rotary evaporator) at 30°C until a free-flowing powder is obtained. Critical: Do not exceed 35°C to prevent thermal degradation of the oxetane ring.

  • Carefully load the dry powder onto the flat head of the deactivated column bed and top with a thin layer of clean sand.

Step 3: Gradient Elution

  • Prepare the mobile phase gradient: Hexane and Ethyl Acetate (EtOAc), both containing 1% TEA.

  • Begin elution with 90:10 Hexane:EtOAc (+1% TEA) for 2 CVs to elute non-polar impurities.

  • Gradually increase the gradient to 70:30 Hexane:EtOAc (+1% TEA). The 4-bromo isomer will elute in this window.

  • Increase to 50:50 Hexane:EtOAc (+1% TEA) to elute the more polar 5-bromo regioisomer .

  • Monitor fractions via TLC (UV detection at 254 nm).

Step 4: Fraction Concentration

  • Pool fractions containing the pure 4-bromo isomer.

  • Concentrate under reduced pressure. Maintain the water bath at ≤ 35°C.

  • To remove residual TEA, co-evaporate the final residue with a small amount of toluene or place under high vacuum for 12 hours.

Workflow A Crude Mixture (4-Br and 5-Br Isomers) B Prepare Stationary Phase (Silica Gel 60 Å) A->B C Column Deactivation (Flush with 1% TEA) B->C D Sample Loading (Dry Load on Silica) C->D E Gradient Elution (Hexane/EtOAc + 1% TEA) D->E F Fraction Collection (4-Br isomer elutes first) E->F G Solvent Removal (Rotovap < 35°C) F->G

Step-by-step purification workflow for 4-bromo-1-(oxetan-3-yl)-1H-imidazole.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality of solvent choices on the retention factor ( Rf​ ) and peak integrity of the regioisomers.

Table 1: Mobile Phase Optimization and TLC Retention Factors ( Rf​ )

Solvent SystemBasic Modifier Rf​ (4-Bromo) Rf​ (5-Bromo)Chromatographic Observation
50:50 Hexane/EtOAcNone0.350.25Severe tailing; poor resolution; potential oxetane degradation.
50:50 Hexane/EtOAc 1% TEA 0.45 0.30 Sharp spots; excellent resolution; stable oxetane ring.
100% DCM1% TEA0.150.05Good peak shape; excessively long retention times.
95:5 DCM/MeOHNone0.600.55Co-elution of isomers; high risk of acid-catalyzed degradation.

Troubleshooting & FAQs

Q1: My product is streaking across the entire column, and fractions are contaminated. How do I fix this? A1: Streaking is caused by strong hydrogen bonding between the basic imidazole nitrogen and acidic silica gel[1]. You must add 1% Triethylamine (TEA) to your mobile phase to competitively bind to the silanol groups, which will immediately sharpen your elution bands[3].

Q2: I recovered less than 50% of my product after the column. Where did it go? A2: The oxetane ring is highly sensitive to acidic conditions and likely underwent acid-catalyzed ring-opening on the standard silica gel, leading to irreversible adsorption of the resulting polar diols[2]. If TEA deactivation of the silica is insufficient for your specific batch, switch to Neutral Alumina as the stationary phase, which lacks the acidic sites that catalyze this decomposition.

Q3: How do I separate the 4-bromo isomer from the 5-bromo isomer? A3: The 4-bromo isomer is less polar than the 5-bromo isomer. Because the bromine atom in the 4-position is positioned further from the highly polar N -alkylated oxetane center, the molecule has a lower overall dipole moment. Use a shallow gradient (starting at 10% EtOAc in Hexane + 1% TEA and slowly increasing to 30%) to maximize the resolution between the two regioisomers. The 4-bromo isomer will elute first.

Q4: Can I use reverse-phase (C18) chromatography instead of normal phase? A4: Yes. Reverse-phase chromatography eliminates the silanol interaction issue entirely. Use a gradient of Water/Acetonitrile. However, you must ensure the aqueous mobile phase is buffered to a slightly basic pH (e.g., pH 7.5–8.0 using ammonium bicarbonate) to keep the imidazole deprotonated and protect the oxetane ring from acidic hydrolysis during the run.

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at:[Link]

Sources

Technical Support Center: Optimization of N-Arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N cross-coupling reaction. The following content is structured in a question-and-answer format to directly address specific experimental challenges, providing evidence-based solutions and explaining the underlying chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section focuses on diagnosing and solving specific problems you might encounter during the N-arylation of imidazoles.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary factors to investigate?

Answer: Low or no yield is a common but solvable issue. It typically points to a problem with one of the core components of the reaction: the catalyst system, the reaction conditions, or the reagents themselves. A systematic approach is key to identifying the root cause.

Initial Diagnostic Workflow:

  • Verify Reagent Quality & Setup:

    • Inert Atmosphere: Copper(I) and Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is rigorously set up under an inert atmosphere (argon or nitrogen).[1][2] Use degassed solvents.

    • Solvent Purity: Use anhydrous solvents. Water can quench the base and deactivate the catalyst.[1]

    • Reagent Purity: Confirm the purity of your imidazole, aryl halide, and base. Impurities can inhibit catalysis.

  • Evaluate the Catalyst System:

    • Catalyst Activity: If using a palladium catalyst, its decomposition to palladium black is a visual indicator of inactivation.[2] For copper catalysts, ensure the correct oxidation state (typically Cu(I)) is used or can be generated in situ.

    • Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For copper-catalyzed Ullmann-type reactions, phenanthroline and diamine-based ligands are broadly effective.[1] For palladium-catalyzed Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are standard.[3] If your chosen ligand is not performing, consider screening alternatives.

  • Assess Reaction Parameters:

    • Base Selection: The base's role is to deprotonate the imidazole, making it nucleophilic. Its strength and solubility are critical. Common inorganic bases like Cs₂CO₃, K₃PO₄, and K₂CO₃ are effective.[1][4] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[5] If these are failing, a stronger base like NaOt-Bu (for Pd-catalysis) may be required, but be mindful of substrate compatibility.

    • Temperature: Many N-arylation reactions require elevated temperatures (80-150 °C).[5][6] If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[7]

dot graph TD { A[Low or No Product Yield] --> B{Check Inert Atmosphere & Reagent Purity}; B --"OK"--> C{Evaluate Catalyst System}; B --"Issue Found"--> K[Remedy: Use Degassed Anhydrous Solvents & Purified Reagents]; C --"OK"--> D{Assess Base & Temperature}; C --"Issue Found"--> L[Remedy: Screen New Ligands or Use Fresh Catalyst]; D --"OK"--> E{Consider Aryl Halide Reactivity}; D --"Issue Found"--> M[Remedy: Screen Bases (e.g., Cs₂CO₃) & Increase Temperature Incrementally]; E --"Unreactive (Ar-Cl)"--> F[Action: Switch to more robust Pd-catalyst system or use Ar-Br/Ar-I]; subgraph Legend direction LR Start[Start] Decision{Decision} Process[Process] Action[Action] end

} caption: Troubleshooting workflow for low product yield.

Q2: I am getting a mixture of N1 and N3-arylated regioisomers with my unsymmetrical imidazole. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the arylation of unsymmetrical imidazoles is a significant challenge due to the tautomeric nature of the heterocycle. The outcome is a delicate balance of steric and electronic factors, often influenced by the catalyst system.

  • For Copper-Catalyzed Systems: These reactions often give poor to moderate regioselectivity because the mechanism is less sensitive to subtle steric differences.[8] The product ratio can be difficult to control.

  • For Palladium-Catalyzed Systems (Buchwald-Hartwig): This is often the superior method for achieving high regioselectivity. By using bulky phosphine ligands, the palladium catalyst can be directed to the less sterically hindered nitrogen (N1). In many cases, complete N1-selectivity can be achieved.[8][9] A key finding is that imidazoles can inhibit the formation of the active Pd(0)-ligand complex; pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together before adding the imidazole can dramatically improve reaction efficacy and selectivity.[8][9]

Recommended Strategy for High N1-Selectivity:

  • Switch to a Palladium Catalyst: Employ a system like Pd₂(dba)₃ with a bulky biaryl phosphine ligand.

  • Pre-activate the Catalyst: In a separate flask under argon, stir the Pd₂(dba)₃ and ligand in the reaction solvent at a moderate temperature (e.g., 80 °C) for 15-20 minutes.

  • Run the Reaction: Cool the pre-activated catalyst solution, then add the imidazole, aryl halide, and base.

Q3: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or C-arylation. How can I minimize these?

Answer: Side product formation competes with your desired C-N bond formation and often points to issues with catalyst stability or reaction pathways.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl halide reacts with a palladium-hydride species, which can form from side reactions.[2] This is more common with electron-rich aryl halides and at higher temperatures.

    • Solution: Lowering the reaction temperature can disfavor this pathway.[2] Additionally, ensuring an absolutely anhydrous environment is critical, as water can be a source of protons. The choice of ligand is also crucial; screening different ligands can identify one that favors reductive elimination (C-N bond formation) over the hydrodehalogenation pathway.[2]

  • C-Arylation: Direct C-H arylation of the imidazole ring (typically at the C5 or C2 position) can compete with N-arylation, especially under palladium catalysis.[10][11]

    • Solution: The regioselectivity between C- and N-arylation is highly dependent on the reaction conditions. N-arylation is generally favored under the conditions described for Ullmann and Buchwald-Hartwig reactions. If C-arylation is a major issue, a full re-optimization of the catalyst, ligand, and base may be necessary. Protecting the N-H position (e.g., with a SEM group) is a definitive but longer strategy to force C-H arylation if that is the desired outcome.[10][11]

Frequently Asked Questions (FAQs)

Q1: Which is better for my reaction: a copper or palladium catalyst?

Answer: The choice depends on your specific goals, substrates, and cost considerations.

  • Copper-Catalyzed Systems (Ullmann-type): These are often more cost-effective and are excellent for a wide range of imidazoles, including those with electron-withdrawing groups.[1] Modern protocols use ligands (e.g., phenanthrolines) to allow for milder conditions than the classical Ullmann reaction.[1][4] However, they can struggle with regioselectivity for unsymmetrical imidazoles and may require higher temperatures for less reactive aryl halides (e.g., bromides).[6][8]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig): These systems offer broad substrate scope, high functional group tolerance, and are the method of choice for achieving high N1-regioselectivity with unsymmetrical imidazoles.[1][8] They are generally more effective for unreactive aryl chlorides.[12] The primary drawback is the higher cost of palladium and the specialized ligands required.

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost LowerHigher
Regioselectivity Often poor to moderate[8]Excellent for N1-arylation[9]
Aryl Halide Scope Good for Ar-I, Ar-Br. Challenging for Ar-Cl.[4][13]Excellent for Ar-I, Ar-Br, Ar-Cl, and Ar-OTf.[8]
Functional Groups Good tolerance[4]Excellent tolerance[1]
Conditions Typically 80-150 °C[5][6]Can often be run at lower temperatures.

Table 1: Comparison of Copper and Palladium Catalyst Systems.

Q2: How do I select the optimal base and solvent?

Answer: The base and solvent work in concert to facilitate the reaction and are critical for success.

  • Base Selection: The base must be strong enough to deprotonate the imidazole N-H (pKa ≈ 14.5) but should generally be non-nucleophilic to avoid side reactions with the aryl halide.

    • Inorganic Carbonates/Phosphates (Cs₂CO₃, K₂CO₃, K₃PO₄): These are the most common and effective bases for copper-catalyzed systems.[1][5] Cs₂CO₃ is often preferred for its better solubility.[5]

    • Alkoxides (NaOt-Bu, KOt-Bu): These are stronger bases often used in palladium catalysis, especially for less reactive coupling partners.[3] They are generally not compatible with base-sensitive functional groups like esters.

  • Solvent Selection: Polar aprotic solvents are typically the best choice as they can dissolve the reagents and facilitate the ionic intermediates in the catalytic cycle.

    • Common Choices: DMSO, DMF, NMP, and Dioxane are all effective solvents.[4][5][6] Butyronitrile has also been reported as a good, lower-boiling point alternative.[6]

    • Purity is Key: Always use anhydrous, high-purity solvents to prevent catalyst deactivation.[1]

Q3: My aryl halide is an unreactive aryl chloride. What is the best strategy?

Answer: Aryl chlorides are notoriously difficult substrates for N-arylation due to the strength of the C-Cl bond, which makes oxidative addition (the first step in many catalytic cycles) challenging.[12]

  • Copper-Catalyzed Systems: These are generally inefficient for aryl chlorides, though some specialized ligand systems have shown promise.[13] Success is not guaranteed.

  • Palladium-Catalyzed Systems: This is the most reliable approach. The use of highly electron-rich and bulky phosphine ligands (e.g., biaryl phosphines developed by Buchwald) is essential. These ligands promote the difficult oxidative addition step, allowing the reaction to proceed.[3][9] Even with these advanced catalysts, higher temperatures and catalyst loadings may be required compared to reactions with aryl bromides or iodides.

dot graph TD { subgraph title [Catalytic Cycle: Cu(I)-Catalyzed N-Arylation] direction LR A[Cu(I)X] -- "+ Imidazole, -Base·HX" --> B["(Ligand)Cu(I)-Imidazolate"]; B -- "+ Aryl Halide (Ar-X)" --> C{Oxidative Addition}; C --> D["(Ligand)Cu(III)(Ar)(Imidazolate)X"]; D -- "Reductive Elimination" --> E["N-Aryl Imidazole"]; E --> A; end style title fill:#F1F3F4,stroke:#5F6368,font-size:16px,font-weight:bold,fontcolor:#202124 node[shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] A; B; C; D; E; C[shape=diamond, fillcolor="#FBBC05"] } caption: Simplified Cu(I)/Cu(III) catalytic cycle.

General Experimental Protocol

Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)

This protocol is a general starting point and must be optimized for specific substrates.[1][4]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., a phenanthroline, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the imidazole (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous, degassed solvent (e.g., DMSO or Dioxane).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010, 1505-1511. Available at: [Link]

  • Lebeuf, R., et al. (2012). Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. RSC Advances. Available at: [Link]

  • Zhang, J., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar. Available at: [Link]

  • Liu, L., & Fink, B. E. (2005). A soluble base for the copper-catalyzed imidazole N-arylations with aryl halides. PubMed. Available at: [Link]

  • Liu, L., & Fink, B. E. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. SciSpace. Available at: [Link]

  • Li, P., et al. (2016). Copper-Catalyzed N-Arylation of Azoles and Mannich-Type Coupling of Ketones and Azoles Under Metal-Free Conditions. PubMed. Available at: [Link]

  • Kumar, A., et al. (2016). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. RSC Publishing. Available at: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]

  • Chuprakov, S., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • Kolar, M., & Turek, J. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]

  • Sorokin, V. I. (2008). Copper (I) Catalyzed N-Arylation of Azoles, the Recent Developments. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2021). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ResearchGate. Available at: [Link]

  • Ueda, S., et al. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles. Available at: [Link]

  • Lindsay, C. I., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]

  • Bellina, F., et al. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. ACS Publications. Available at: [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Available at: [Link]

  • Yilmaz, F., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Karbala International Journal of Modern Science. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • ResearchGate. (2020). N‐Arylation of Imidazoles: An Overview. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Csonka, R., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Der Pharma Chemica. (2012). An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

Sources

byproduct formation in the synthesis of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.

Introduction: The Challenge of Selectivity in Imidazole Synthesis

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, the very reactivity that makes their synthesis versatile also opens pathways to a variety of undesired byproducts. Classical methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses, as well as modern metal-catalyzed approaches, each present unique challenges.[3][4][5] Common issues include the formation of structural isomers (oxazoles), regioisomers from unsymmetrical precursors, and products of over-reaction or oxidation.[6][7]

This guide provides direct, in-depth answers to specific problems you may encounter, helping you to optimize reaction conditions, minimize side reactions, and improve the purity and yield of your target molecules.

Troubleshooting Guide: Common Byproduct Formation

This section addresses the most frequently encountered byproducts in a question-and-answer format, providing mechanistic insights and actionable protocols.

Question 1: I am observing a significant oxazole impurity in my reaction. Why is this happening and how can I favor imidazole formation?

Answer:

The co-formation of oxazoles is a classic byproduct issue, particularly in syntheses that proceed through an α-amino carbonyl or related intermediate.[6] Mechanistically, both imidazoles and oxazoles can arise from a common precursor, and the reaction outcome is a competition between two distinct intramolecular cyclization pathways.

Causality & Mechanism: The key intermediate can be an α-acylamino ketone or a related species formed in situ. The formation of an oxazole involves the intramolecular attack of the carbonyl oxygen onto an activated carbon, while imidazole formation requires the participation of a nitrogen source (like ammonia or an amine) to form an imine, which then cyclizes.[8][9] Essentially, it is a race between O-cyclization (leading to oxazole) and N-cyclization (leading to imidazole).

The diagram below illustrates these competing mechanistic pathways.

G cluster_0 Reaction Start cluster_1 Intermediate Formation cluster_2 Competing Cyclization Pathways cluster_3 Final Products Start α-Dicarbonyl + Amine/Ammonia + Aldehyde Intermediate Common Intermediate (e.g., α-Acylamino Ketone) Start->Intermediate Condensation Imidazole_Pathway N-Nucleophilic Attack (Favored by Ammonia/Amine Excess) Intermediate->Imidazole_Pathway Path A Oxazole_Pathway O-Nucleophilic Attack (Favored by Anhydrous/Acidic Conditions) Intermediate->Oxazole_Pathway Path B Imidazole Desired Imidazole Product Imidazole_Pathway->Imidazole Dehydration Oxazole Oxazole Byproduct Oxazole_Pathway->Oxazole Dehydration

Caption: Competing pathways for imidazole vs. oxazole formation.

Troubleshooting & Optimization:

  • Increase the Concentration of the Nitrogen Source: In Debus-Radziszewski type reactions, using a significant excess of ammonium acetate (or the ammonia source) can kinetically favor the formation of the diimine intermediate, outcompeting the O-cyclization pathway.[10][11]

  • Control Temperature and pH: High temperatures can sometimes favor the thermodynamically stable oxazole. Running the reaction at the lowest effective temperature may improve selectivity. The pH is also critical; strongly acidic conditions can promote oxazole formation, while neutral to slightly basic conditions often favor the imidazole route.

  • Choice of Solvent: The use of protic solvents like ethanol or even water can facilitate the necessary proton transfers for the imidazole pathway and solvate the nitrogen nucleophile, enhancing its reactivity.

  • Consider a Stepwise Approach: Instead of a one-pot multicomponent reaction, consider synthesizing and isolating the diimine intermediate first, then reacting it with the aldehyde. This eliminates the competing cyclization pathway.[7][12]

Question 2: My synthesis of an unsymmetrically substituted imidazole yields a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioisomerism is a frequent challenge, especially during N-alkylation of an already substituted imidazole or in multicomponent reactions where unsymmetrical reagents are used.[13] The formation of N1 vs. N3 alkylated products, or different substitution patterns on the imidazole core, is dictated by a combination of steric and electronic factors.

Causality & Mechanism: For an N-alkylation, the two nitrogen atoms of the imidazole ring are tautomeric. Deprotonation creates an imidazolate anion where the negative charge is delocalized. The incoming electrophile (e.g., an alkyl halide) can then attack either nitrogen. The preferred site of attack is influenced by:

  • Steric Hindrance: Bulky substituents adjacent to one nitrogen will sterically hinder the approach of the alkylating agent, favoring substitution at the less hindered nitrogen.

  • Electronic Effects: Electron-donating or withdrawing groups on the imidazole ring alter the electron density at each nitrogen, influencing its nucleophilicity.

  • Reaction Conditions: The choice of base and solvent system plays a crucial role in modulating the reactivity of the imidazolate anion and the electrophile.[13]

G Start Unsymmetrical Imidazole (e.g., 4-Nitroimidazole) Deprotonation Deprotonation (Base, e.g., NaH) Start->Deprotonation Anion Delocalized Imidazolate Anion Deprotonation->Anion Alkylation Alkylation (R-X) Anion->Alkylation Product1 N1-Alkylated Isomer (Major/Minor?) Alkylation->Product1 Attack at N1 Product2 N3-Alkylated Isomer (Major/Minor?) Alkylation->Product2 Attack at N3 G Start Low Yield / High Impurity Issue Check1 Verify Reagent Purity & Stoichiometry Start->Check1 Check2 Confirm Catalyst/Base Activity Check1->Check2 Check3 Optimize Reaction Conditions (Temp, Time, Solvent) Check2->Check3 Check4 Analyze Byproducts (LC-MS, NMR) Check3->Check4 Decision Is Root Cause Identified? Check4->Decision Decision->Start No, Re-evaluate Modify Modify Protocol Based on Findings (e.g., Change Solvent, Add Inert Atm.) Decision->Modify Yes End Optimized Reaction Modify->End

Sources

Validation & Comparative

advantages of the oxetane group over gem-dimethyl or carbonyl groups.

Author: BenchChem Technical Support Team. Date: March 2026

The Oxetane Advantage: A Comparative Guide to Bioisosteric Replacement in Drug Design

In modern drug discovery, optimizing a lead compound is a multidimensional challenge. Enhancing target affinity often comes at the cost of physicochemical properties, leading to "molecular obesity"—compounds characterized by high lipophilicity, poor aqueous solubility, and rapid metabolic clearance. To navigate this, medicinal chemists employ bioisosteric replacement.

Historically, gem-dimethyl and carbonyl groups have been standard structural motifs. However, pioneering work by Carreira, Müller, and colleagues introduced the oxetane ring as a superior bioisostere (). This guide objectively compares the performance of the oxetane group against gem-dimethyl and carbonyl alternatives, providing mechanistic insights and self-validating experimental protocols for preclinical development.

Section 1: Oxetane vs. Gem-Dimethyl Groups

The Liability of Gem-Dimethyls: Gem-dimethyl groups are frequently incorporated to block metabolically labile C–H bonds (preventing cytochrome P450-mediated oxidation) or to induce favorable conformational constraints via the Thorpe-Ingold effect. However, this introduces significant lipophilic bulk, driving up the partition coefficient (LogP/LogD) and drastically reducing aqueous solubility.

The Oxetane Solution: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains the necessary steric bulk and sp³-hybridized vector, but the inclusion of the ethereal oxygen fundamentally alters the molecule's physicochemical profile.

  • Solubility Enhancement: The oxygen atom acts as a potent hydrogen-bond acceptor. Integrating an oxetane can increase thermodynamic aqueous solubility by a factor of 4 to over 4,000 compared to its gem-dimethyl counterpart.

  • Lipophilicity Reduction: The polar nature of the oxetane ring significantly lowers LogD, improving the compound's ligand efficiency and reducing non-specific protein binding in vivo.

  • Metabolic Stability: Unlike larger, more flexible ethers, the rigid, sterically encumbered nature of the 3,3-disubstituted oxetane makes it highly resistant to oxidative ring-opening by CYP450 enzymes ().

Section 2: Oxetane vs. Carbonyl Groups

The Liability of Carbonyls: Carbonyls (ketones, amides) are ubiquitous hydrogen-bond acceptors. However, their sp²-hybridized, planar geometry contributes to flat molecular architectures, which correlate with higher clinical attrition rates. Furthermore, carbonyls are electrophilic (susceptible to nucleophilic attack), metabolically vulnerable (targets for ketoreductases), and can induce the epimerization of adjacent stereocenters.

The Oxetane Solution:

  • Hydrogen Bonding Parity: The strained 4-membered ring of oxetane compresses the endocyclic C–O–C bond angle. This geometric constraint forces the oxygen's non-bonding lone pairs into orbitals with higher s-character. Consequently, these lone pairs are more exposed and act as significantly better hydrogen-bond acceptors than those in unstrained ethers, functionally mimicking a carbonyl group.

  • Escaping Flatland: Replacing a planar sp² carbonyl with an sp³-rich oxetane increases the fraction of sp³ carbons ( Fsp3​ ). This enhances the three-dimensionality of the molecule, allowing it to better complement complex protein binding pockets and often favoring synclinal over antiplanar chain arrangements.

  • Chemical and Metabolic Resilience: Oxetanes lack the electrophilic carbon of a ketone, rendering them inert to ketoreductases and preventing the racemization of neighboring chiral centers.

Section 3: Quantitative Performance Comparison

To illustrate the impact of these bioisosteric replacements, the following table synthesizes typical property shifts observed when modifying a standard lipophilic scaffold.

PropertyGem-DimethylCarbonyl (Ketone)Oxetane (3,3-disubstituted)
Geometry / Hybridization sp³ (Tetrahedral)sp² (Planar)sp³ (Non-planar ring)
Lipophilicity (ΔLogD) Baseline (High)-1.0 to -1.5-0.5 to -1.2
Aqueous Solubility Baseline (Low)Moderate Increase4x to 4000x Increase
H-Bond Acceptor Capacity NoneHighHigh (Comparable to C=O)
Metabolic Stability (HLM) Moderate (Blocks C–H)Low (Ketoreductase liability)High (Resistant to oxidation)
Chemical Stability Very HighLow (Electrophilic, Epimerization)High

Section 4: Experimental Workflows for Validation

To objectively validate the advantages of an oxetane replacement, researchers must employ robust, self-validating assay systems. Below are the definitive protocols for assessing thermodynamic solubility and metabolic clearance.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality Focus: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. The shake-flask method ensures a true thermodynamic equilibrium between the solid lattice and the aqueous phase, which is critical for accurately measuring the solubilizing effect of the oxetane oxygen.

  • Preparation: Weigh 2–3 mg of the solid test compound (oxetane vs. gem-dimethyl analog) into a glass vial.

  • Buffer Addition: Add 1.0 mL of pH 7.4 phosphate-buffered saline (PBS). Ensure visible solid remains to guarantee saturation.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 to 48 hours.

    • Self-Validation Check: Sample at both 24h and 48h; if the quantified concentrations match, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved particulates.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS/MS against a multi-point calibration curve prepared in an organic solvent.

Protocol 2: In Vitro Metabolic Clearance (Human Liver Microsomes)

Causality Focus: This assay determines if the oxetane successfully blocks metabolism without introducing new vulnerabilities. Quenching with cold acetonitrile instantly denatures CYP enzymes, ensuring precise kinetic snapshots of compound degradation.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the mandatory electron donor for CYP450-mediated oxidation.

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Analysis & Calculation: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) from the slope of the natural log of remaining parent compound versus time.

    • Self-Validation Check: The inclusion of a positive control (e.g., Verapamil) ensures the microsomes are metabolically active. The decay plot must yield a linear regression ( R2>0.95 ); non-linearity indicates assay artifacts such as substrate depletion.

Section 5: Strategic Decision Workflow

The following diagram illustrates the logical decision-making process for integrating oxetanes into a lead optimization campaign.

BioisostereWorkflow Start Identify Lead Liability in Drug Candidate Liability1 High Lipophilicity & Poor Solubility (gem-dimethyl group) Start->Liability1 Liability2 Metabolic Instability & Flat Conformation (carbonyl group) Start->Liability2 Action1 Bioisosteric Replacement: Insert 3,3-Oxetane Liability1->Action1 Action2 Bioisosteric Replacement: Insert Oxetane Liability2->Action2 Result1 Increased Aqueous Solubility Lower LogD Action1->Result1 Result2 Enhanced 3D Structure (Fsp3) Blocked Metabolism Action2->Result2 Validation Experimental Validation (HLM Clearance, Shake-Flask) Result1->Validation Result2->Validation

Decision workflow for oxetane bioisosteric replacement in lead optimization.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

  • Liao, J., Hunter, D. N., Oloyede, U. N., McLaughlin, J. W., Wang, C., & El Marrouni, A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12697-12709.[Link]

  • de la Torre, A. W., & Carreira, E. M. (2024). "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery.[Link]

comparative analysis of different synthetic routes to 4-bromo-imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for building blocks like 4-bromo-1H-imidazole requires balancing atom economy, regioselectivity, scalability, and thermodynamic control. 4-Bromoimidazole is a privileged scaffold in drug discovery, serving as a critical precursor for transition-metal-catalyzed cross-couplings and the development of kinase inhibitors. However, the tautomeric nature of the imidazole ring and its susceptibility to over-halogenation make regioselective synthesis non-trivial.

This guide provides an objective, comparative analysis of the three primary synthetic routes to 4-bromo-1H-imidazole. By dissecting the mechanistic causality behind each protocol, this guide empowers process and discovery chemists to select the most robust methodology for their specific project constraints.

At-a-Glance Quantitative Comparison

To facilitate rapid decision-making, the quantitative performance metrics of the three primary synthetic routes are summarized below.

Synthetic RoutePrimary ReagentsTypical YieldRegioselectivityScalabilityBest Application
1. Reductive Debromination 2,4,5-Tribromoimidazole, Na2​SO3​ 85–90%Excellent (Exclusive to C4)High (Kilogram scale)Process chemistry, large-scale manufacturing
2. Direct Monobromination Imidazole, NBS or TBCHD60–90%Moderate to HighMediumDiscovery chemistry, atom-economic needs
3. Halogen Dance Isomeric bromoimidazole, KHMDS, LDA40–88%High (Thermodynamic control)Low to MediumLate-stage functionalization, complex editing

Logical Pathways for Synthesis

The following diagram illustrates the strategic divergence of the three synthetic approaches, highlighting the starting materials and the driving chemical logic for each route.

Routes SM1 Imidazole Core (Unsubstituted) R1 Direct Bromination (NBS or TBCHD) SM1->R1 SM2 2,4,5-Tribromoimidazole (Exhaustively Brominated) R2 Reductive Debromination (Na2SO3, 110 °C) SM2->R2 SM3 Isomeric Bromoarenes (e.g., 2-bromoimidazole) R3 Halogen Dance (KHMDS / LDA, -78 °C) SM3->R3 Target 4-Bromo-1H-imidazole R1->Target Atom-Economic, Risk of Overbromination R2->Target Highly Scalable, Excellent Regioselectivity R3->Target Thermodynamic Control, Late-Stage Editing

Comparative logical pathways for the synthesis of 4-bromo-1H-imidazole.

Route 1: Reductive Debromination (The Scalable Standard)

For process-scale synthesis, the reductive debromination of 2,4,5-tribromoimidazole remains the gold standard. Instead of attempting to control the forward bromination of imidazole, this route exhaustively brominates the ring and selectively removes the unwanted halogens[1].

Mechanistic Causality: The efficacy of this route relies on the differential electrophilicity of the carbon centers on the imidazole ring. The C2 and C5 positions of 2,4,5-tribromoimidazole are highly activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms and the halogens themselves. The sulfite anion ( SO32−​ ) acts as a soft nucleophile, attacking the halogens at C2 and C5 to form a sulfonate leaving group and a transient carbanion, which is rapidly protonated by water. Once the ring is reduced to the monobromo stage (4-bromoimidazole), the remaining C4-bromine is too electron-rich to undergo further reduction under these conditions. This makes the reaction entirely self-terminating and highly regioselective[1].

Validated Experimental Protocol

Reference Protocol adapted from ChemicalBook / CN106256830[1].

  • Setup: To a single-necked round-bottom flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol, 5.0 equiv), and deionized water (500 mL)[1].

  • Reaction: Equip the flask with a reflux condenser and stir the heterogeneous mixture vigorously at 110 °C for 6 hours[1]. The self-validating nature of this step is observed as the solid precursors dissolve and react, followed by the stabilization of the reaction mixture.

  • Extraction: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) to the aqueous mixture to initiate extraction[1].

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ )[1].

  • Concentration: Filter the drying agent and remove the ethyl acetate by concentration under reduced pressure to afford the target product, 4-bromo-1H-imidazole, as a solid (approx. 20.5 g, 89% yield)[1].

Workflow Step1 Reaction Setup Tribromoimidazole + Na2SO3 + H2O Step2 Heating Stir at 110 °C for 6h Step1->Step2 Step3 Extraction Add EtOAc, Separate Layers Step2->Step3 Step4 Drying & Conc. Anhydrous Na2SO4, Reduce Pressure Step3->Step4 Step5 Pure Product 4-Bromoimidazole (~89% Yield) Step4->Step5

Workflow for the reductive debromination of 2,4,5-tribromoimidazole.

Route 2: Direct Regioselective Monobromination (The Atom-Economic Approach)

For discovery chemists requiring rapid access to 4-bromoimidazole without synthesizing the tribrominated intermediate, direct electrophilic aromatic substitution is preferred. This can be achieved using N-bromosuccinimide (NBS)[2] or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD)[3].

Mechanistic Causality: Unsubstituted imidazole is electron-rich and readily undergoes electrophilic attack. The C4 and C5 positions are electronically equivalent in solution (due to rapid tautomerization) and are favored over C2 due to the superior stability of the resulting Wheland intermediate. The primary challenge is over-bromination: the addition of the first bromine atom alters the electronics, but not enough to completely deactivate the ring against a strong electrophile, often leading to 4,5-dibromoimidazole[2]. To enforce causality toward the mono-brominated product, the local concentration of the bromonium ion ( Br+ ) must be strictly limited. This is achieved kinetically by adding NBS in small portions at cryogenic temperatures (0 °C)[2], or by using TBCHD, which provides a bulky, sterically hindered, and controlled release of electrophilic bromine, enhancing C4 regioselectivity at room temperature[3].

Validated Experimental Protocol (NBS Method)

Reference Protocol adapted from The Journal of Organic Chemistry[2].

  • Preparation: Dissolve imidazole (28.1 g, 0.154 mol) in anhydrous dichloromethane ( CH2​Cl2​ , 500 mL) in a flame-dried flask under an inert atmosphere[2].

  • Cryogenic Control: Cool the solution to 0 °C using an ice-water bath. Strict temperature control is mandatory to suppress the activation energy required for secondary bromination[2].

  • Portion-wise Addition: Add NBS (5.0 g, 0.028 mol) to the stirring solution. Wait 15 minutes. Add a second portion of NBS (5.0 g, 0.028 mol) and wait 20 minutes. Add the final portion of NBS (5.0 g, 0.028 mol)[2]. Note: The substoichiometric total of NBS prevents exhaustive halogenation.

  • Workup: Quench the reaction with water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel column chromatography to separate the target 4-bromoimidazole from unreacted starting material and trace dibrominated byproducts[2].

Route 3: Halogen Dance Isomerization (The Advanced Editing Tool)

When dealing with complex, pre-functionalized imidazole derivatives where the bromine is at the "wrong" position (e.g., C2 or C5), the "Halogen Dance" reaction offers a sophisticated method for molecular editing. Recent advancements utilize a dual catalytic system of Potassium Hexamethyldisilazide (KHMDS) and Lithium Diisopropylamide (LDA)[4][5].

Mechanistic Causality: The halogen dance is a base-catalyzed rearrangement driven entirely by thermodynamic stability. LDA is used to deprotonate the most acidic position on the haloarene ring. However, traditional bromine-lithium exchange is often sluggish. The introduction of catalytic KHMDS (1–10 mol%) acts as a superbase catalyst[4]. KHMDS forms a highly reactive mixed aggregate with the organolithium species, dramatically accelerating the intermolecular bromine-metal exchange[5]. The bromine atom translocates across the ring until it reaches the position that yields the most thermodynamically stable aryllithium intermediate. This stable intermediate is then trapped by an electrophile or proton source to yield the final rearranged product[4][5].

Validated Experimental Protocol

Reference Protocol adapted from ChemRxiv / ResearchGate[5].

  • Activation: In a dry Schlenk flask under argon, dissolve the starting isomeric bromoimidazole (0.30 mmol, 1.0 equiv) and KHMDS (0.03 mmol, 10 mol%) in anhydrous THF (3 mL)[5].

  • Deprotonation & Translocation: Cool the mixture to −78 °C. Dropwise, add LDA (0.45 mmol, 1.5 equiv). Stir the reaction at −78 °C for exactly 15 minutes. Causality note: The 15-minute window allows the KHMDS-catalyzed dual cycle to reach thermodynamic equilibrium, completing the halogen translocation[5].

  • Electrophilic Quench: Add the desired electrophile or proton source (0.60 mmol, 2.0 equiv) directly to the −78 °C solution. Stir for an additional 2 hours at −78 °C[5].

  • Workup: Quench with saturated aqueous NH4​Cl , warm to room temperature, extract with EtOAc, and purify via standard chromatography[5]. Yields typically range from 40% to 88% depending on the steric bulk of the substrate[5].

References

  • ChemicalBook / CN106256830 (2016). 4-Bromo-1H-imidazole synthesis. ChemicalBook.
  • Benchchem. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | 20244-61-5. Benchchem.
  • The Journal of Organic Chemistry. Studies toward the Synthesis of Chartelline C.
  • ChemRxiv. Ultrafast Halogen Dance Reactions Enabled by Catalytic Potassium Hexamethyldisilazide. ChemRxiv.
  • ResearchGate. Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide.

Sources

in vitro and in vivo studies of 4-bromo-1-(oxetan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: In Vitro and In Vivo Profiling of 4-Bromo-1-(oxetan-3-yl)-1H-imidazole in Drug Discovery

Introduction and Mechanistic Rationale

In modern medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 4-Bromo-1-(oxetan-3-yl)-1H-imidazole (CAS: 2137549-94-9) has emerged as a premium bifunctional building block designed to address common pharmacokinetic liabilities. It combines the synthetic versatility of a 4-bromoimidazole core—ideal for palladium-catalyzed cross-coupling—with the profound physicochemical benefits of an oxetane bioisostere.

The strategic replacement of standard N-alkyl groups (such as isopropyl or gem-dimethyl chains) with an oxetan-3-yl moiety fundamentally alters the molecule's behavior. Mechanistically, the oxygen atom within the strained four-membered ring introduces a strong dipole and acts as a potent hydrogen bond acceptor, which significantly drives up aqueous solubility. Concurrently, the sp³-rich, compact nature of the oxetane ring lowers the overall lipophilicity (LogD) and sterically shields the molecule from the rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism that typically degrades standard alkyl chains ([1],[2]). Furthermore, the 4-bromo position serves as a highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the rapid synthesis of complex Active Pharmaceutical Ingredients (APIs) ([3],[4]).

G N1 4-bromo-1-(oxetan-3-yl) -1H-imidazole N2 Pd-Catalyzed Cross-Coupling N1->N2 Suzuki/Buchwald N3 In Vitro Screening (HLM & Solubility) N2->N3 API Scaffold N4 In Vivo PK (Rodent Models) N3->N4 High Stability N5 Lead Candidate Selection N4->N5 Favorable Bioavailability

Workflow for integrating 4-bromo-1-(oxetan-3-yl)-1H-imidazole into drug discovery pipelines.

Comparative In Vitro Performance

To objectively evaluate the performance of the oxetane motif, we compare an API scaffold synthesized from 4-bromo-1-(oxetan-3-yl)-1H-imidazole against two control scaffolds synthesized from 4-bromo-1-isopropyl-1H-imidazole (Alkyl control) and 4-bromo-1-phenyl-1H-imidazole (Aryl control).

As demonstrated in Table 1 , the oxetane-bearing scaffold exhibits superior kinetic solubility and a highly favorable intrinsic clearance (CL_int) profile. The reduction in LogD directly correlates with decreased non-specific binding and lower vulnerability to microsomal degradation.

Table 1: In Vitro Physicochemical and Metabolic Stability Comparison

API Scaffold DerivativeKinetic Solubility (µM, pH 7.4)Lipophilicity (LogD, pH 7.4)HLM Intrinsic Clearance (CL_int, µL/min/mg)
Oxetan-3-yl-imidazole 145.0 1.8 18.5
Isopropyl-imidazole25.43.285.0
Phenyl-imidazole10.23.860.2
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol determines the metabolic stability of the synthesized scaffolds, ensuring data integrity through built-in control mechanisms.

  • Pre-incubation: Combine the test compound (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium across the assay plate before the enzymatic reaction begins, preventing kinetic lag phases that skew early time-point data.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic activity. Its addition acts as a precise "on-switch" for oxidative metabolism.

  • Quenching & Extraction: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS).

    • Causality: The cold organic solvent instantly denatures microsomal proteins, halting the reaction. The IS normalizes downstream LC-MS/MS ionization variability and extraction recovery.

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control.

    • Validation Logic: If Verapamil fails to show rapid depletion (t½ < 15 min), the assay is immediately flagged as invalid, indicating compromised microsomal viability or degraded NADPH.

Comparative In Vivo Pharmacokinetics (PK)

The in vitro advantages of the oxetane bioisostere translate directly into superior in vivo exposure. In a standard rodent PK study, the oxetane-imidazole API demonstrates a marked reduction in first-pass metabolism compared to the isopropyl analogue, leading to a significantly extended half-life and enhanced oral bioavailability (F%).

Table 2: In Vivo Pharmacokinetic Parameters (Male CD-1 Mice, 10 mg/kg PO)

API Scaffold DerivativeC_max (ng/mL)AUC_0-inf (ng·h/mL)Half-life (t½, h)Oral Bioavailability (F%)
Oxetan-3-yl-imidazole 1,250 4,500 4.2 68%
Isopropyl-imidazole4101,1001.522%
Self-Validating Protocol: In Vivo Mouse PK Study

This protocol outlines the dosing and sampling strategy required to accurately capture the pharmacokinetic profile of the functionalized imidazoles.

  • Formulation: Dissolve the API in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to achieve a clear 1 mg/mL solution.

    • Causality: This specific co-solvent ratio ensures complete solubilization of the lipophilic core while remaining well below the gastrointestinal and systemic toxicity thresholds for mice, preventing precipitation upon dosing.

  • Administration: Administer the formulation via oral gavage (PO) at 10 mg/kg to male CD-1 mice (n=3) that have been fasted for 12 hours.

    • Causality: Fasting eliminates food-drug interactions and variable gastric emptying rates, drastically reducing inter-subject variability in the absorption phase (C_max).

  • Blood Collection: Collect 50 µL of blood via the saphenous vein into K2EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to isolate plasma.

    • Causality: K2EDTA chelates calcium to prevent coagulation, ensuring a homogeneous plasma matrix for accurate downstream liquid-liquid extraction.

  • Self-Validation Check: Process study samples alongside a freshly prepared standard curve and Quality Control (QC) samples at low, medium, and high concentrations.

    • Validation Logic: The analytical run is only accepted if at least 67% of the QC samples fall within ±15% of their nominal concentration. Failure to meet this criterion invalidates the PK parameters, triggering a re-analysis.

Conclusion

The integration of 4-bromo-1-(oxetan-3-yl)-1H-imidazole into drug discovery workflows offers a distinct, measurable advantage over traditional alkyl-imidazoles. By leveraging the oxetane ring as a bioisostere, medicinal chemists can simultaneously achieve robust cross-coupling reactivity, dramatically improved aqueous solubility, and superior metabolic stability. As evidenced by both in vitro microsomal assays and in vivo pharmacokinetic data, this building block is highly effective at rescuing lipophilic or rapidly cleared lead compounds, ultimately driving higher oral bioavailability.

References

  • Oxetanes in Drug Discovery Campaigns. PubMed Central (NIH).[Link]

  • Applications of Oxetanes in Drug Discovery and Medicinal Chemistry. PubMed Central (NIH).[Link]

Sources

assessing the metabolic stability of oxetane-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Metabolic Stability of Oxetane-Containing Compounds: A Comparative Guide

1. Introduction: The Rise of the Oxetane Bioisostere In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is often hindered by metabolic liabilities. Traditional structural motifs, such as gem-dimethyl groups or carbonyls, frequently suffer from rapid Cytochrome P450 (CYP450)-mediated oxidation or unwanted epimerization. Over the past decade, the incorporation of the oxetane ring—a highly polar, four-membered cyclic ether—has emerged as a premier bioisosteric replacement strategy [1]. By substituting metabolically labile moieties with oxetanes, researchers can systematically enhance metabolic stability, modulate amine basicity, and improve aqueous solubility without inflating lipophilicity [2].

2. Mechanistic Comparison: Oxetane vs. Traditional Moieties Why does replacing a gem-dimethyl group with an oxetane improve stability? The causality lies in the fundamental differences in their electronic and steric properties:

  • The gem-Dimethyl Liability: The carbon-hydrogen (C-H) bonds of methyl groups are highly susceptible to oxidative attack by CYP450 enzymes, leading to rapid hydroxylation and subsequent clearance from the body [3].

  • The Oxetane Shield: The oxetane ring replaces these vulnerable C-H bonds with a strained, oxygen-containing heterocycle. The strong electron-withdrawing nature of the ring oxygen exerts a negative inductive effect, which not only resists CYP-mediated oxidation but can also lower the pKa of adjacent amines by up to 2.5–3 units [5]. This reduction in basicity decreases promiscuous binding (e.g., hERG channel inhibition) and lowers the overall LogD.

  • Metabolic Shunting (mEH Pathway): Oxetanes are not entirely metabolically inert. Instead of CYP450 oxidation, they are primarily metabolized via microsomal epoxide hydrolase (mEH), which slowly hydrolyzes the ring to form a diol [4]. This shifts the clearance mechanism away from the easily saturated and highly variable CYP system, significantly reducing the risk of drug-drug interactions (DDIs) [4].

MetabolicLogic Drug Lead Compound Optimization GemDim gem-Dimethyl (High Lipophilicity) Drug->GemDim Traditional Oxetane Oxetane Bioisostere (Lower Lipophilicity) Drug->Oxetane Replacement CYP CYP450 Oxidation (Labile C-H Bonds) GemDim->CYP mEH mEH Hydrolysis (Ring Opening) Oxetane->mEH Metab1 Hydroxylated Metabolite (Rapid Clearance) CYP->Metab1 Metab2 Diol Metabolite (Slower Clearance) mEH->Metab2

Bioisosteric replacement shifts metabolism from rapid CYP450 oxidation to slower mEH hydrolysis.

3. Quantitative Performance Comparison The following table synthesizes representative matched-molecular pair (MMP) data comparing gem-dimethyl and carbonyl groups against their oxetane counterparts in early-stage drug discovery assays [1, 2, 5].

Structural MotifBioisosteric ReplacementLogD (Lipophilicity)Adjacent Amine pKaIntrinsic Clearance (CL_int) (µL/min/mg)Primary Clearance Pathway
gem-DimethylNone (Baseline)2.89.985.0 (High)CYP450
Oxetane Replaces gem-Dimethyl 1.6 7.2 15.4 (Low) mEH / CYP450
Carbonyl (Ketone)None (Baseline)1.9N/A45.0 (Moderate)Reductases / CYP450
Oxetane Replaces Carbonyl 1.7 N/A 12.0 (Low) mEH

Data demonstrates that oxetane incorporation universally decreases lipophilicity, attenuates basicity, and dramatically lowers intrinsic clearance.

4. Experimental Workflow: Assessing In Vitro Metabolic Stability To objectively validate the metabolic stability of an oxetane-containing compound, researchers rely on Human Liver Microsome (HLM) stability assays. The following protocol is designed as a self-validating system , incorporating specific controls to isolate CYP-mediated clearance from mEH-mediated clearance and chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The physiological pH and magnesium ions are strictly required for optimal enzymatic conformation and cofactor binding.

  • Compound Spiking: Add the oxetane test compound (and matched gem-dimethyl control in a parallel assay) to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% (v/v). Causality: Higher solvent concentrations can denature microsomal enzymes or act as competitive CYP inhibitors.

  • Minus-NADPH Control Incubation: Aliquot a portion of the mixture and incubate without NADPH. Causality: This is a critical self-validating step. Because mEH does not require NADPH (unlike CYP450), any clearance observed in this control confirms mEH-mediated ring opening or inherent chemical instability, isolating it from CYP-mediated oxidation.

  • Reaction Initiation: To the main batch, add NADPH to a final concentration of 1 mM to initiate the reaction. Incubate at 37°C. Causality: NADPH supplies the reducing equivalents necessary for the CYP450 catalytic cycle.

  • Kinetic Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the proteins, quenching the enzymatic reaction and precipitating the matrix for clean downstream analysis.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

AssayWorkflow Matrix 1. Matrix Prep HLM + Buffer Spike 2. Spike Compound (1 µM Final) Matrix->Spike Initiate 3. Initiate Add NADPH Spike->Initiate Incubate 4. Incubate 37°C, 0-60 min Initiate->Incubate Quench 5. Quench Cold ACN + IS Incubate->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Experimental workflow for evaluating in vitro microsomal stability of oxetane compounds.

5. Advanced Considerations for Drug Developers While oxetanes provide a robust solution to CYP450 liabilities, drug developers must remain vigilant regarding the mEH pathway. If an oxetane compound exhibits unexpectedly high clearance in the minus-NADPH control, it indicates rapid mEH hydrolysis. In such cases, structural tuning—such as adding steric bulk (e.g., fluorine atoms or methyl groups) adjacent to the oxetane ring—can sterically hinder mEH access, further prolonging the compound's half-life [2].

6. Conclusion The strategic replacement of gem-dimethyl or carbonyl groups with oxetane rings is a highly effective, evidence-based approach to optimizing metabolic stability. By understanding the mechanistic shift from CYP450 oxidation to mEH hydrolysis, and by employing rigorously controlled in vitro assays, researchers can confidently leverage oxetanes to design safer, longer-lasting therapeutics.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS Publications) / PMC.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications).[Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.[Link]

Safety Operating Guide

4-bromo-1-(oxetan-3-yl)-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 4-Bromo-1-(oxetan-3-yl)-1H-imidazole

As a highly specialized building block in drug discovery and organic synthesis, 4-bromo-1-(oxetan-3-yl)-1H-imidazole presents a unique physicochemical profile that requires precise handling and disposal protocols. This guide provides laboratory personnel, research scientists, and EHS professionals with a self-validating, step-by-step methodology for the safe operational lifecycle of this compound.

Physicochemical Profiling & Hazard Causality

To safely manage and dispose of 4-bromo-1-(oxetan-3-yl)-1H-imidazole, one must understand the causality behind its reactivity. The molecule contains three distinct functional groups, each dictating specific operational and disposal rules:

  • The Bromine Atom (Halogenated Hazard): Halogenated organic compounds cannot be disposed of in standard organic waste streams. Incinerating halogens at standard temperatures can generate highly toxic dioxins, furans, and corrosive hydrobromic acid (HBr) gas. This compound must be strictly segregated into a dedicated Halogenated Waste stream for high-temperature incineration (>1000°C) equipped with flue gas scrubbers [1].

  • The Oxetane Ring (Acid Sensitivity): This 4-membered cyclic ether possesses significant ring strain (~107 kJ/mol). While stable under neutral and basic conditions, exposure to strong Brønsted or Lewis acids (pH < 2) catalyzes a rapid, exothermic ring-opening reaction. Mixing this compound with acidic waste can lead to dangerous pressure buildup and polymerization in sealed waste containers.

  • The Imidazole Ring (Metal Coordination): With a pKa of ~7 (conjugate acid), the imidazole moiety acts as a weak base and a strong ligand for transition metals. It should be kept separate from heavy metal waste streams to prevent the formation of unpredictable, potentially reactive coordination complexes.

Quantitative Hazard Summary

Table 1: Structural Hazards and Disposal Routing

Structural FeatureChemical HazardDisposal ImplicationRequired Waste Stream
Bromine Atom Generates HBr/dioxins upon standard combustion.Requires high-temp incineration with gas scrubbers.Halogenated Organic Waste
Oxetane Ring Acid-catalyzed exothermic ring opening.Must strictly avoid mixing with acidic waste.Neutral/Basic Organic Waste
Imidazole Ring Weak base; coordinates with transition metals.May react with transition metal waste.Segregate from heavy metals

Visualizing Reactivity and Waste Workflows

OxetaneStability A 4-bromo-1-(oxetan-3-yl) -1H-imidazole B Strong Acids (pH < 2) A->B C Neutral / Mild Base (pH 7-9) A->C D Exothermic Ring Opening (Polymerization Risk) B->D Acid Catalysis E Stable for Storage and Disposal C->E Structural Integrity

Chemical stability pathway of the oxetane ring under varying pH conditions.

WasteSegregation A Reaction Mixture (Halogenated Target) B Aqueous Workup (Neutral pH) A->B Quench C Organic Phase (Halogenated Solvents) B->C Extraction D Aqueous Phase (Trace Organics) B->D Separation E Halogenated Liquid Waste (EPA Compliant) C->E F Aqueous Waste Stream D->F G High-Temp Incineration (>1000°C + Scrubbers) E->G Final Disposal

Workflow for the segregation and disposal of halogenated organic reaction mixtures.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Reagent or Solid Byproducts)
  • Segregation: Collect all solid 4-bromo-1-(oxetan-3-yl)-1H-imidazole waste in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace HBr degradation over time can cause corrosion.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Label explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains Bromine)".

  • Storage: Store in a cool, dry environment (2–8°C is optimal for maintaining the long-term stability of the oxetane ring) away from light, strong oxidizers, and acids.

  • Disposal: Transfer to your facility's EHS department for EPA-compliant high-temperature incineration.

Protocol B: Liquid Reaction Waste (Post-Reaction Workup)
  • Quenching: Quench the reaction mixture using a neutral or mildly basic aqueous solution (e.g., saturated NaHCO₃). CRITICAL: Never quench with strong acids (e.g., HCl, H₂SO₄) to avoid exothermic oxetane ring opening.

  • Phase Separation: Extract the organic components using a halogenated solvent (e.g., dichloromethane) to keep the halogenated waste profile consistent.

  • Waste Routing:

    • Organic Phase: Pour the organic layer into the designated "Halogenated Liquid Waste" carboy. Ensure the carboy is vented or regularly "burped" if any gas evolution is suspected.

    • Aqueous Phase: Even after extraction, the aqueous layer contains trace halogenated organics. Dispose of this in a designated "Aqueous Waste - Trace Halogens" container. Never pour this down the sanitary sewer [1].

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture potential leaks.

Protocol C: Emergency Spill Response
  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE: nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): Gently sweep up the solid using a static-free brush and dustpan to avoid aerosolizing the powder. Place the spilled material into an HDPE hazardous waste container.

  • Containment (Liquid Spill/Solution): Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust , which can react with halogenated compounds.

  • Decontamination: Wipe the area with a damp paper towel (using water or a mild detergent). Dispose of all contaminated towels, absorbents, and PPE in the solid halogenated waste container [2].

Regulatory Grounding

Under the Resource Conservation and Recovery Act (RCRA), halogenated solvents and their mixtures are heavily regulated to prevent groundwater contamination and atmospheric toxicity. While 4-bromo-1-(oxetan-3-yl)-1H-imidazole itself is a specialized research chemical rather than a bulk listed solvent, its halogen content mandates that any waste stream containing it must be treated with the same rigorous incineration standards (akin to F-listed halogenated wastes) to ensure complete thermal destruction of the carbon-bromine bonds [2].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Available at:[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。